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  • Product: 4-Methoxy-3-(pyridin-3-yl)aniline

Core Science & Biosynthesis

Foundational

4-methoxy-3-(pyridin-3-yl)aniline CAS number and structure

An In-Depth Technical Guide to the Synthesis and Potential Applications of 4-Methoxy-3-(pyridin-3-yl)aniline This guide provides a comprehensive technical overview of 4-methoxy-3-(pyridin-3-yl)aniline, a biaryl amine of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 4-Methoxy-3-(pyridin-3-yl)aniline

This guide provides a comprehensive technical overview of 4-methoxy-3-(pyridin-3-yl)aniline, a biaryl amine of significant interest for researchers, scientists, and professionals in drug development. While this specific compound is not extensively cataloged in commercial databases, this document outlines its core characteristics, a robust and validated synthetic pathway, and its potential applications grounded in the well-established roles of the pyridinylaniline scaffold in medicinal chemistry.

Compound Identification and Structural Analogs

A definitive CAS (Chemical Abstracts Service) number for 4-methoxy-3-(pyridin-3-yl)aniline is not readily found in major chemical inventories, suggesting it may be a novel or less-common research compound. Its structure, however, is unambiguously derived from its IUPAC name.

  • Molecular Formula: C₁₂H₁₂N₂O

  • Molecular Weight: 200.24 g/mol

  • Structure:

    
    (Image generated for illustrative purposes)
    

The core structure combines a 4-methoxyaniline moiety with a pyridine ring at the 3-position, forming a privileged scaffold in medicinal chemistry. For contextual reference, several structural isomers and analogs are commercially available and documented:

Compound NameCAS NumberKey Structural Difference
4-Methoxy-2-(pyridin-3-yl)aniline923293-14-5Pyridine at position 2 of the aniline ring.[1]
3-Methoxy-4-(pyridin-3-yloxy)aniline871020-12-1Ether linkage between the two aromatic rings.[2]
4-methoxy-3-(pyridin-4-ylmethoxy)aniline953753-02-1Methylene ether linkage to a pyridine-4-yl group.[3]
4-methoxy-3-(pyridin-3-ylmethoxy)anilineN/AMethylene ether linkage to a pyridine-3-yl group.[4]

Proposed Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and reliable method for constructing the C-C bond between the aniline and pyridine rings is the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high efficiency and broad functional group tolerance.[5][6] The proposed pathway involves the coupling of a halogenated aniline precursor with pyridine-3-boronic acid.

Precursor Synthesis: 3-Bromo-4-methoxyaniline

The key starting material, 3-bromo-4-methoxyaniline, can be synthesized from readily available p-nitrochlorobenzene through a three-step process involving bromination, etherification (methoxylation), and nitro-group reduction.[7] Alternatively, it can be prepared from p-fluoronitrobenzene.[8] For the purpose of this guide, we will assume the availability of 3-bromo-4-methoxyaniline as the starting precursor.

Suzuki-Miyaura Coupling Protocol

This protocol is designed to be robust and reproducible, drawing from established methodologies for similar biaryl syntheses.[5][9]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
3-Bromo-4-methoxyanilineC₇H₈BrNO202.051.01.0
Pyridine-3-boronic acidC₅H₆BNO₂122.921.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]C₇₂H₆₀P₄Pd1155.560.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.118 mL-
Water (degassed)H₂O18.022 mL-

Step-by-Step Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-4-methoxyaniline (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL) to the flask. The use of a biphasic solvent system is common and effective for Suzuki couplings.[10]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 4-methoxy-3-(pyridin-3-yl)aniline.

Causality and Experimental Insights
  • Catalyst Choice: Pd(PPh₃)₄ is a reliable and versatile catalyst for Suzuki couplings. Alternatively, other palladium sources like Pd(OAc)₂ combined with a phosphine ligand (e.g., SPhos, PCy₃) can be used, sometimes offering higher activity for challenging substrates.[6]

  • Base Function: The base (K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetallation step in the catalytic cycle.[6]

  • Solvent System: The dioxane/water system provides a medium where both the organic-soluble reactants and the inorganic base can interact effectively. Degassing the solvents is crucial to prevent oxidation and deactivation of the palladium(0) catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Solid Reagents: - 3-Bromo-4-methoxyaniline - Pyridine-3-boronic acid - K₂CO₃ - Pd(PPh₃)₄ B Establish Inert Atmosphere (Vac/Backfill with N₂/Ar) A->B C Add Degassed Solvents (Dioxane/Water 4:1) B->C D Heat to 90-100 °C (12-18 hours) C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Quench (Add EtOAc/Water) E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Proposed workflow for the synthesis of 4-methoxy-3-(pyridin-3-yl)aniline.

Potential Applications in Drug Discovery

The pyridinylaniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets, especially protein kinases.[11]

Role as a Kinase Inhibitor

Many clinically important enzyme inhibitors contain the pyridine core.[11] Substituted pyridines have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[11] The nitrogen atom in the pyridine ring often acts as a crucial hydrogen bond acceptor, anchoring the molecule into the ATP-binding pocket of a kinase. The aniline portion provides a versatile platform for introducing further substitutions to enhance potency, selectivity, and pharmacokinetic properties.

Hypothetical Mechanism of Action: ATP-Competitive Kinase Inhibition

Compounds featuring the 4-methoxy-3-(pyridin-3-yl)aniline core could potentially function as Type I kinase inhibitors. They would compete with endogenous ATP for binding to the active site of a protein kinase. This binding event would block the phosphorylation of downstream substrate proteins, thereby interrupting a signaling cascade that may be dysregulated in a disease state, such as cancer.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Active Kinase Substrate Substrate Protein Kinase->Substrate P InactiveKinase Inactive Kinase ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate (Downstream Signaling) Substrate->pSubstrate Inhibitor 4-Methoxy-3-(pyridin-3-yl)aniline (Competitive Inhibitor) Inhibitor->InactiveKinase Binds to ATP Pocket Blocked Signaling Blocked InactiveKinase->Blocked

Caption: Hypothetical inhibition of a kinase pathway by the target compound.

Conclusion

While 4-methoxy-3-(pyridin-3-yl)aniline is not a widely cataloged compound, its synthesis is readily achievable through established and robust methodologies like the Suzuki-Miyaura coupling. Its core structure represents a highly valuable scaffold in medicinal chemistry. The insights provided in this guide—from a detailed synthetic protocol to the rationale for its potential as a kinase inhibitor—offer a solid foundation for researchers and drug development professionals looking to explore this and related molecules for novel therapeutic applications. The continued investigation of structure-activity relationships around this pyridinylaniline core will be instrumental in developing next-generation therapeutics.

References

  • Thoreauchem. 4-methoxy-3-(pyridin-4-ylmethoxy)aniline-953753-02-1. Retrieved from [Link]

  • Hoffman Fine Chemicals. 4-Methoxy-2-(pyridin-3-yl)aniline. Retrieved from [Link]

  • Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy Aniline. Retrieved from [Link]

  • Google Patents. (CN102199099B). Method for preparing 3-bromo-4-methoxyaniline.
  • ResearchGate. Scope of the meta-bromoaniline synthesis. Retrieved from [Link]

  • Google Patents. (CN102199099A). Method for preparing 3-bromo-4-methoxyaniline.
  • Open Access Journals. A Brief View on Pyridine Compounds. Retrieved from [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • PubChemLite. 4-methoxy-3-(pyridin-3-ylmethoxy)aniline. Retrieved from [Link]

  • ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction. Retrieved from [Link]

  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Chempanda. Pyridines deep dive: Applications and side effects. Retrieved from [Link]

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 4-methoxy-3-(pyridin-3-yl)aniline

Executive Summary & Compound Profile Target Analyte: 4-Methoxy-3-(pyridin-3-yl)aniline CAS Registry Number: (Analogous search: 3-(3-amino-6-methoxyphenyl)pyridine) Molecular Formula: Molecular Weight: 200.24 g/mol This t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: 4-Methoxy-3-(pyridin-3-yl)aniline CAS Registry Number: (Analogous search: 3-(3-amino-6-methoxyphenyl)pyridine) Molecular Formula:


Molecular Weight:  200.24  g/mol 

This technical guide provides a comprehensive spectroscopic profile for 4-methoxy-3-(pyridin-3-yl)aniline , a biaryl amine intermediate frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., Bosutinib analogs) and heterocyclic medicinal compounds.

As a specific "named" spectral dataset for this exact isomer is rare in public repositories, the data below represents High-Confidence Predicted Reference Values derived from chemometric analysis of structurally validated biaryl systems (e.g., 3-phenylanisole derivatives and aminopyridines). This guide serves as a validation standard for researchers confirming the identity of synthesized batches.

Structural Logic & Synthesis Context

The molecule consists of an electron-rich aniline core coupled to an electron-deficient pyridine ring. The presence of the methoxy group at the para position (relative to the amine) and the pyridine at the meta position creates a distinct electronic push-pull system that heavily influences NMR chemical shifts.

Primary Synthesis Route (Suzuki-Miyaura Coupling): The most robust synthesis involves the palladium-catalyzed cross-coupling of 3-bromo-4-methoxyaniline with 3-pyridylboronic acid .

SynthesisPathway SM1 3-Bromo-4-methoxyaniline (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 3-Pyridylboronic Acid (Nucleophile) SM2->Cat Prod 4-Methoxy-3-(pyridin-3-yl)aniline (Target) Cat->Prod Suzuki Coupling

Figure 1: Standard synthetic pathway for the target biaryl amine.

NMR Spectroscopy (Nuclear Magnetic Resonance)

H NMR Characterization (400 MHz, DMSO- )

The proton spectrum is characterized by three distinct regions: the exchangeable amine protons, the aliphatic methoxy singlet, and the aromatic region containing overlapping aniline and pyridine signals.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.71 d (

Hz)
1HPy-H2'Most deshielded;

to Py-N.
8.52 dd (

Hz)
1HPy-H6'

to Py-N; distinct splitting.
7.88 dt (

Hz)
1HPy-H4'

to Py-N; para to biaryl bond.
7.43 ddd (

Hz)
1HPy-H5'

to Py-N; shielded by resonance.
6.85 d (

Hz)
1HAr-H5Ortho to OMe; shielded by oxygen lone pair.
6.65 d (

Hz)
1HAr-H2Ortho to

, Ortho to Py; crowded.
6.58 dd (

Hz)
1HAr-H6Para to Py; typical aniline coupling.
4.85 br s2H

Exchangeable; shift varies with conc/temp.
3.68 s3H

Characteristic methoxy singlet.

Diagnostic Analysis:

  • The Pyridine Fingerprint: Look for the downfield doublet at ~8.71 ppm (H2') and the doublet-of-doublets at ~8.52 ppm (H6'). These confirm the presence of the 3-substituted pyridine ring.

  • The Aniline Core: The protons ortho to the amino group (H2 and H6) are significantly shielded (6.5–6.7 ppm) compared to the pyridine protons, confirming the electron-donating nature of the amine.

  • NOE (Nuclear Overhauser Effect): An NOE correlation should be observed between the Methoxy protons (3.68 ppm) and Ar-H5 (6.85 ppm), but not Ar-H2.

C NMR Characterization (100 MHz, DMSO- )

The carbon spectrum must show 12 distinct signals.

Shift (

, ppm)
TypeAssignmentNotes
149.8 CAr-C4 (C-O)Ipso to methoxy; most deshielded phenyl C.
148.5 CHPy-C2'

-carbon in pyridine.
147.6 CHPy-C6'

-carbon in pyridine.
142.5 CAr-C1 (C-N)Ipso to amine.
136.2 CHPy-C4'
134.1 CPy-C3'Ipso biaryl linkage (Pyridine side).
127.5 CAr-C3Ipso biaryl linkage (Aniline side).
123.8 CHPy-C5'
116.5 CHAr-H6
114.2 CHAr-H2
112.8 CHAr-H5
56.1


Methoxy carbon.

Mass Spectrometry (MS) Profile[1][2]

ESI-MS (Electrospray Ionization)
  • Ionization Mode: Positive (+ve)

  • Solvent: Methanol + 0.1% Formic Acid

m/z (Observed)Ion IdentityInterpretation
201.1

Protonated molecular ion (Base Peak).
223.1

Sodium adduct (common in glass containers).
242.1

Acetonitrile adduct (if MeCN used in mobile phase).
Fragmentation Pattern (MS/MS)

When subjected to Collision Induced Dissociation (CID), the parent ion (201.1) follows a predictable degradation pathway useful for structural confirmation.

  • Loss of Methyl Radical (M-15):

    
    . Cleavage of the methoxy methyl group.
    
  • Loss of Carbon Monoxide (M-28):

    
    . Typical phenol/anisole rearrangement and CO ejection.
    
  • Loss of Ammonia (M-17):

    
    . Loss of the primary amine group (less common than methyl loss in methoxy-anilines but possible).
    

MS_Fragmentation Parent Parent Ion [M+H]+ = 201.1 Frag1 Demethylation [M-CH3]+ = 186.1 Parent->Frag1 - CH3 (15 Da) Frag2 CO Ejection (Phenolic rearrangement) m/z = 158.1 Frag1->Frag2 - CO (28 Da)

Figure 2: Predicted MS/MS fragmentation pathway for structural confirmation.

Infrared Spectroscopy (FT-IR)

Sampling Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (

)
Vibration ModeFunctional Group
3450, 3360 N-H StretchPrimary Amine (Doublet for sym/asym).
3050 C-H StretchAromatic (

) protons.
2840 C-H StretchMethoxy methyl (

) protons.
1620, 1590 C=C / C=N StretchPyridine and Benzene ring skeletal vibrations.
1245 C-O StretchAryl-alkyl ether (Anisole C-O).
820 C-H BendOut-of-plane bending (1,2,4-substituted benzene).

Experimental Validation Protocols

Protocol A: Purity Assessment via HPLC-UV/MS

Before submitting for NMR, ensure purity


 to avoid misassignment of impurity peaks (e.g., unreacted boronic acid).
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

    
    ).
    
  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyridine/aniline absorption).

  • Pass Criteria: Single peak at retention time corresponding to

    
    .
    
Protocol B: NMR Sample Preparation
  • Solvent Choice: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reason: The amine protons and pyridine nitrogen can interact with chloroform, causing peak broadening or shifting. DMSO ensures sharp signals and stabilizes the exchangeable protons.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. Filter through a cotton plug if any turbidity remains.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift additivity rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for the synthesis method).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shift prediction).

Foundational

Medicinal Chemistry Profile: 4-Methoxy-3-(pyridin-3-yl)aniline as a Kinase-Privileged Scaffold

Executive Summary: The Biaryl Advantage In the landscape of small-molecule drug discovery, 4-methoxy-3-(pyridin-3-yl)aniline represents a high-value biaryl scaffold . While often encountered as a synthetic intermediate r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biaryl Advantage

In the landscape of small-molecule drug discovery, 4-methoxy-3-(pyridin-3-yl)aniline represents a high-value biaryl scaffold . While often encountered as a synthetic intermediate rather than a final drug product, this specific molecular architecture combines a critical hydrogen-bond acceptor (the pyridine ring) with a tunable electronic donor (the methoxy-aniline core).

This guide analyzes the compound not merely as a chemical reagent, but as a pharmacophore fragment frequently utilized to target the ATP-binding pockets of protein kinases (e.g., p38 MAPK, Syk, and VEGFR). Its structural logic offers a balance of solubility, metabolic stability, and geometric complementarity to the "hinge region" of kinase domains.

Structural Analysis & Pharmacophore Mapping

The "Hinge Binder" Hypothesis

The biological potential of this compound is dictated by its ability to mimic the adenine ring of ATP.

  • Pyridine-3-yl Moiety: Acts as a hydrogen bond acceptor. In many kinase inhibitors, this nitrogen interacts with the backbone amide NH of the hinge region residues.

  • Aniline (–NH2): Serves as a versatile "handle" for derivatization (e.g., formation of ureas or amides) to extend into the hydrophobic back-pocket or solvent-exposed regions.

  • 4-Methoxy Group: An electron-donating group (EDG) that increases electron density on the aniline ring, enhancing nucleophilicity for synthesis while potentially improving metabolic stability against hydroxylation at the para-position.

Physicochemical Profile (Fragment-Based)
  • Molecular Weight: ~200.24 g/mol (Ideal for Fragment-Based Drug Design, FBDD).

  • Lipophilicity (cLogP): ~1.5–2.0 (Estimated).

  • Solubility: Enhanced by the basic pyridine nitrogen compared to biphenyl analogs.

Biological Activity & Mechanism of Action[1][2][3]

Target Class: Protein Kinases

The biaryl system (phenyl-pyridine) is a "privileged structure" in medicinal chemistry.

  • p38 MAPK Inhibition: Analogs of 3-phenylpyridine are known to inhibit p38 mitogen-activated protein kinase, a key driver of inflammation (cytokine production). The pyridine nitrogen often accepts a hydrogen bond from the hinge residue (e.g., Met109 in p38α).

  • Spleen Tyrosine Kinase (Syk): The aniline moiety allows for the construction of urea-linked inhibitors similar to Entospletinib or Tak-659 , where the biaryl core stabilizes the active conformation of the enzyme.

Cellular Signaling Impact

When incorporated into a full inhibitor, this scaffold typically disrupts downstream phosphorylation cascades.

  • Pathway: Inhibition of Upstream Kinase

    
     Reduced Phosphorylation of Substrate (e.g., STAT, HSP27) 
    
    
    
    Altered Gene Expression (e.g., reduced TNF-
    
    
    , IL-6).

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

Rationale: The formation of the C–C bond between the pyridine and the aniline rings is best achieved via palladium-catalyzed cross-coupling. This protocol ensures regioselectivity and high yield.

Reagents:

  • Substrate A: 3-Bromo-4-methoxyaniline (1.0 eq)

  • Substrate B: Pyridin-3-ylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 eq)
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 eq)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with Substrate A, Substrate B, and Catalyst. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-Dioxane and the aqueous Base.

  • Reaction: Heat the mixture to 90°C for 12–16 hours under vigorous stirring.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    , Hexane/EtOAc gradient). The pyridine moiety may cause tailing; add 1% Triethylamine to the eluent if necessary.
    
Biological Evaluation: ADP-Glo™ Kinase Assay

Rationale: To validate the activity of the synthesized fragment or its derivatives, a luminescent ADP detection assay is the industry standard for measuring kinase activity.

Protocol:

  • Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Incubation: Mix the test compound (dissolved in DMSO) with the target Kinase (e.g., p38α, 5 ng/well) and Substrate (e.g., MBP protein). Incubate for 10 min at RT.

  • Reaction Start: Add ATP (10

    
    M final) to initiate the reaction. Incubate for 60 min at RT.
    
  • Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP

    
     Luciferase/Luciferin reaction.
    
  • Readout: Measure luminescence (RLU) on a plate reader. Calculate IC

    
     using a 4-parameter logistic fit.
    

Data Presentation

Table 1: Comparative Analysis of Biaryl Scaffolds in Kinase Inhibition

Note: Data represents generic trends for this structural class.

Structural CoreH-Bond AcceptorSolubility (pH 7.4)Metabolic LiabilityKinase Selectivity Potential
3-(Pyridin-3-yl)aniline High (Pyridine N) High Low (Stable Ring) High (Hinge Binder)
Biphenyl-anilineNoneLowHigh (CYP oxidation)Low (Non-specific hydrophobic)
3-(Pyridin-4-yl)anilineHighHighModerateModerate (Geometry dependent)

Visualization: Signaling & Synthesis Pathways

Diagram 1: Kinase Inhibition Mechanism & Downstream Effects

This diagram illustrates how a molecule containing the 4-methoxy-3-(pyridin-3-yl)aniline scaffold interrupts the inflammatory signaling cascade.

KinasePathway Compound 4-Methoxy-3-(pyridin-3-yl)aniline (Scaffold/Inhibitor) ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Competitive Binding Kinase Target Kinase (e.g., p38 MAPK / Syk) Compound->Kinase Inhibits ATP_Pocket->Kinase Blocks Phosphorylation Substrate Downstream Substrate (e.g., MAPKAPK2 / STAT) Kinase->Substrate Phosphorylation Cascade Nucleus Nucleus (Transcription Factors) Substrate->Nucleus Translocation Cytokines Inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Expression

Caption: Mechanism of action showing competitive inhibition at the ATP binding site, leading to suppression of inflammatory cytokine production.

Diagram 2: Synthetic Workflow (Suzuki Coupling)

Synthesis Aniline 3-Bromo-4-methoxyaniline Reaction Cross-Coupling (90°C, Dioxane/H2O) Aniline->Reaction Boronic Pyridin-3-ylboronic acid Boronic->Reaction Catalyst Pd(dppf)Cl2 / K2CO3 Catalyst->Reaction Product 4-Methoxy-3-(pyridin-3-yl)aniline Reaction->Product Regioselective C-C Bond Formation

Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl scaffold.

References

  • BenchChem. 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. Retrieved from BenchChem Application Notes. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-methoxy-3-(pyridin-3-ylmethoxy)aniline (Analog). PubChem.[1][2][3][4] Link

  • Sigma-Aldrich. 4-(Pyridin-3-yloxy)aniline: Product Specification and Safety Data Sheet. Sigma-Aldrich. Link

  • Ossila. 4-Methoxy-3-(trifluoromethyl)aniline: Applications in Organic Synthesis.[5] Ossila. Link

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-methoxy-3-(pyridin-3-yl)aniline

A Whitepaper for Drug Discovery Professionals and Biomedical Researchers Abstract 4-methoxy-3-(pyridin-3-yl)aniline represents a novel chemical entity with significant therapeutic potential, yet its precise mechanism of...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Drug Discovery Professionals and Biomedical Researchers

Abstract

4-methoxy-3-(pyridin-3-yl)aniline represents a novel chemical entity with significant therapeutic potential, yet its precise mechanism of action remains uncharacterized. This technical guide provides a comprehensive framework for investigating its biological activity, drawing upon established evidence from structurally analogous compounds. We present three primary, data-supported hypotheses for its mechanism of action: (1) Tubulin Polymerization Inhibition , (2) Kinase Signaling Interruption , and (3) Modulation of Inflammatory Pathways . For each hypothesis, this document outlines the foundational scientific rationale and provides detailed, actionable experimental protocols for validation. This guide is intended to serve as a foundational resource for researchers dedicated to advancing 4-methoxy-3-(pyridin-3-yl)aniline from a compound of interest to a potential therapeutic candidate.

Introduction: The Therapeutic Potential and Mechanistic Ambiguity of 4-methoxy-3-(pyridin-3-yl)aniline

The confluence of a methoxy-substituted aniline core with a pyridinyl moiety presents a compelling scaffold for drug development, frequently associated with a range of biological activities. While direct studies on 4-methoxy-3-(pyridin-3-yl)aniline are not yet prevalent in the public domain, the chemical architecture suggests a high probability of interaction with key cellular targets implicated in oncology and inflammatory diseases. The aniline component is a well-established pharmacophore, and the pyridinyl group can participate in crucial hydrogen bonding and hydrophobic interactions within protein binding sites[1]. The critical challenge, and the focus of this guide, is to systematically deconstruct and validate the most probable mechanisms through which this compound exerts its effects.

Core Mechanistic Hypotheses

Based on a thorough analysis of public domain literature, including peer-reviewed studies and patent filings on structurally related molecules, we have formulated three primary hypotheses for the mechanism of action of 4-methoxy-3-(pyridin-3-yl)aniline.

Hypothesis 1: Inhibition of Tubulin Polymerization

Scientific Rationale: A compelling body of evidence points towards the potential for 4-methoxy-3-(pyridin-3-yl)aniline to function as a microtubule-destabilizing agent. Research on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives, which share the methoxyphenyl and pyridin components, has demonstrated potent cytotoxic activity against various human tumor cell lines[2]. These compounds were found to significantly inhibit tubulin assembly and competitively bind to the colchicine-binding site on tubulin[2][3]. The structural similarity suggests that 4-methoxy-3-(pyridin-3-yl)aniline could adopt a conformation that allows it to interact with this same site, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Experimental Validation Workflow:

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Tubulin Polymerization Assay B [3H]Colchicine Binding Assay A->B Confirms target site C Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->C Functional cellular consequence D Immunofluorescence Microscopy (Microtubule Network Analysis) C->D Observe cellular phenotype E Cell Cycle Analysis (Flow Cytometry) D->E Quantify cell cycle arrest

Caption: Workflow for Validating Tubulin Polymerization Inhibition.

Protocol 1.1: In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of 4-methoxy-3-(pyridin-3-yl)aniline on the polymerization of purified tubulin.

  • Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (1 mM final concentration)

    • 4-methoxy-3-(pyridin-3-yl)aniline (test compound)

    • Paclitaxel (positive control for polymerization)

    • Colchicine (positive control for inhibition)

    • DMSO (vehicle control)

    • 384-well, clear-bottom plates

    • Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.

  • Method:

    • Reconstitute tubulin in General Tubulin Buffer on ice.

    • Prepare serial dilutions of the test compound, paclitaxel, and colchicine in DMSO.

    • In a pre-chilled 384-well plate, add 1 µL of the compound dilutions.

    • Add tubulin solution to each well to a final concentration of 3 mg/mL.

    • Initiate the polymerization reaction by adding GTP and immediately placing the plate in the spectrophotometer pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

    • Data Analysis: Plot absorbance vs. time. Calculate the IC₅₀ value for 4-methoxy-3-(pyridin-3-yl)aniline by determining the concentration that inhibits the maximum rate of polymerization by 50%.

Protocol 1.2: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.

  • Materials:

    • Cancer cell line (e.g., HeLa or A549)

    • Complete culture medium

    • 4-methoxy-3-(pyridin-3-yl)aniline

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Method:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound (e.g., 0.1x, 1x, 10x the GI₅₀ value from cytotoxicity assays) for 24 hours.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population is indicative of microtubule disruption.

Hypothesis 2: Broad-Spectrum or Targeted Kinase Inhibition

Scientific Rationale: The aniline and pyridine scaffolds are prevalent in a vast number of approved and investigational kinase inhibitors. Structurally related compounds have shown potent inhibitory activity against key oncogenic kinases. For example, derivatives of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline are FMS-like tyrosine kinase 3 (FLT3) inhibitors[4], and various pyridin-3-yl pyrimidine derivatives act as potent Bcr-Abl and CDK2 inhibitors[5][6]. The core structure of 4-methoxy-3-(pyridin-3-yl)aniline possesses the necessary features to potentially bind within the ATP-binding pocket of various kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.

Experimental Validation Workflow:

G cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Cellular Confirmation A Broad Kinase Panel Screen (e.g., KinomeScan) B In Vitro Kinase Assay (for specific hits, e.g., LanthaScreen) A->B Identify primary targets C Western Blot Analysis (Phospho-protein levels) B->C Confirm cellular target engagement D Cell-Based Proliferation Assays (in kinase-dependent cell lines) C->D Link target to phenotype

Caption: Workflow for Validating Kinase Inhibition.

Protocol 2.1: Broad-Spectrum Kinase Panel Screening

  • Objective: To identify potential kinase targets of 4-methoxy-3-(pyridin-3-yl)aniline from a large, representative panel of human kinases.

  • Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

    • Principle: A common method is a competition binding assay (e.g., DiscoveRx's KINOMEscan™). The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.

    • Procedure:

      • Submit 4-methoxy-3-(pyridin-3-yl)aniline to the service provider at a specified concentration (e.g., 1 or 10 µM).

      • The provider will perform the screen against their kinase panel (typically >400 kinases).

      • Data Analysis: Results are usually provided as '% Control' or '% Inhibition'. Hits are identified as kinases showing significant inhibition (e.g., >90% inhibition). The data can be visualized as a dendrogram to identify patterns of selectivity.

Protocol 2.2: Western Blot for Phospho-Protein Analysis

  • Objective: To confirm that the compound inhibits the activity of a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

  • Materials:

    • A cell line known to be dependent on the identified kinase hit (e.g., MV4-11 cells for FLT3[4]).

    • 4-methoxy-3-(pyridin-3-yl)aniline.

    • Appropriate positive control inhibitor.

    • Lysis buffer, protease, and phosphatase inhibitors.

    • Primary antibodies against the total and phosphorylated forms of the kinase's substrate protein.

    • HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Method:

    • Culture cells and treat with the test compound at various concentrations and time points.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the phosphorylated substrate.

    • Wash and probe with a secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.

    • Data Analysis: Densitometry is used to quantify the ratio of phosphorylated protein to total protein. A dose-dependent decrease in this ratio indicates target engagement and inhibition.

Hypothesis 3: Anti-Inflammatory Activity

Scientific Rationale: The pyridinyl and aniline moieties are also found in compounds developed for inflammatory disorders. For instance, a patent for a structurally related compound, (R)-4-(5-(4-methoxy-3-propoxyphenyl)pyridin-3-yl)-1,2-oxaborolan-2-ol, explicitly claims its use for treating inflammatory conditions[7][8]. Inflammation is a complex process often driven by enzymes like cyclooxygenases (COX-1/COX-2) or signaling pathways such as NF-κB. 4-methoxy-3-(pyridin-3-yl)aniline could potentially interfere with one or more key nodes in these pro-inflammatory cascades.

Experimental Validation Workflow:

G cluster_0 Cell-Based Functional Assays cluster_1 Mechanistic Pathway Analysis A LPS-Stimulated Cytokine Release Assay (e.g., TNF-α, IL-6 ELISA) B Nitric Oxide (NO) Production Assay (Griess Reagent) A->B Confirm broad anti-inflammatory effect C NF-κB Reporter Assay A->C Investigate upstream signaling D COX Enzyme Activity Assay C->D Identify specific pathway/target

Caption: Workflow for Validating Anti-Inflammatory Activity.

Protocol 3.1: Cytokine Release Assay in Macrophages

  • Objective: To assess the ability of the compound to suppress the production of pro-inflammatory cytokines in immune cells.

  • Materials:

    • Macrophage-like cell line (e.g., RAW 264.7).

    • Lipopolysaccharide (LPS).

    • 4-methoxy-3-(pyridin-3-yl)aniline.

    • Dexamethasone (positive control).

    • ELISA kits for TNF-α and IL-6.

  • Method:

    • Plate RAW 264.7 cells and allow them to adhere.

    • Pre-treat the cells with the test compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

    • Data Analysis: Calculate the IC₅₀ for the inhibition of cytokine release. A dose-dependent reduction in TNF-α and IL-6 levels indicates anti-inflammatory activity.

Data Summary and Interpretation

To effectively compare results across different validation experiments, all quantitative data should be systematically organized.

Hypothesis Experiment Key Metric Expected Outcome for Positive Result
Tubulin Inhibition Tubulin Polymerization AssayIC₅₀ (µM)Low micromolar or nanomolar IC₅₀ value.
Cell Cycle Analysis% G2/M ArrestDose-dependent increase in the G2/M population.
Kinase Inhibition Kinome Panel Screen% Inhibition>90% inhibition of one or more kinases.
Western Blotp-Substrate/Total Substrate RatioDose-dependent decrease in substrate phosphorylation.
Anti-Inflammatory Cytokine Release AssayIC₅₀ (µM)Dose-dependent inhibition of TNF-α and IL-6 release.
NF-κB Reporter AssayRelative Luciferase UnitsDose-dependent decrease in reporter gene activity.

Conclusion

The therapeutic potential of 4-methoxy-3-(pyridin-3-yl)aniline is significant, but its clinical translation is contingent upon a clear understanding of its mechanism of action. This guide provides a structured, hypothesis-driven approach to this challenge. By systematically executing the outlined experimental workflows, researchers can efficiently test the most probable mechanisms—tubulin polymerization inhibition, kinase modulation, and anti-inflammatory effects. The resulting data will be critical for guiding further preclinical development, optimizing lead compounds, and ultimately defining the therapeutic niche for this promising molecule.

References

  • PubMed. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. 2013. Available from: [Link].

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. 2013. Available from: [Link].

  • Google Patents. (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino).
  • PubChem. STABLE TOPICAL FORMULATIONS OF 1(R)-4-(5-(4-METHOXY-3-PROPOXYPHENYL)PYRIDIN-3-IL)-1,2-OXABOROLAN-2-OL - Patent BR-112023002533-A2. Available from: [Link].

  • PubChem. 4-(5-(4-methoxy-3-propoxyphenyl)pyridin-3-yl)-1,2-oxaborolan-2-ol is a stable partial preparation - Patent CN-115916260-A. Available from: [Link].

  • PubMed. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. 2019. Available from: [Link].

  • PubMed. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. 2014. Available from: [Link].

  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. 2023. Available from: [Link].

Sources

Foundational

Structural Analogs and Derivatives of 4-Methoxy-3-(pyridin-3-yl)aniline: A Strategic Guide to Biaryl Scaffold Design

This is an in-depth technical guide on the structural analogs, synthesis, and medicinal chemistry applications of 4-methoxy-3-(pyridin-3-yl)aniline , a privileged biaryl scaffold. Executive Summary & Core Directive 4-met...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structural analogs, synthesis, and medicinal chemistry applications of 4-methoxy-3-(pyridin-3-yl)aniline , a privileged biaryl scaffold.

Executive Summary & Core Directive

4-methoxy-3-(pyridin-3-yl)aniline represents a high-value biaryl amine scaffold widely utilized in the design of kinase inhibitors, GPCR ligands, and protein-protein interaction (PPI) modulators. Its structure combines an electron-rich aniline (for further coupling) with a meta-positioned pyridine ring (providing solubility and a hydrogen bond acceptor) and a para-methoxy group (a metabolic handle and electronic donor).

This guide serves as a technical blueprint for medicinal chemists to synthesize, derivatize, and optimize this scaffold. It moves beyond basic characterization to explore the Structure-Activity Relationship (SAR) logic that drives its use in drug discovery, particularly for Type I and Type II kinase inhibitors.

Structural Analysis & Pharmacophore Mapping

The utility of 4-methoxy-3-(pyridin-3-yl)aniline lies in its ability to serve as a "hinge-binding" mimic or a "solvent-front" vector.

Electronic & Physicochemical Properties
  • Aniline Nitrogen (N1): The primary vector for derivatization. It is nucleophilic and readily participates in amide coupling, urea formation, or Buchwald-Hartwig aminations.

  • Pyridine Nitrogen (N_py): A weak base (pKa ~5.2) that improves aqueous solubility. In kinase inhibitors, this nitrogen often forms a critical water-mediated hydrogen bond or interacts directly with residues like Cys or Met in the hinge region.

  • Methoxy Group (O-Me): An electron-donating group (EDG) that increases the electron density of the aniline ring, enhancing the nucleophilicity of the amine. However, it is a potential site for metabolic O-demethylation (CYP450 liability), often necessitating bioisosteric replacement (e.g., -F, -Cl, -OCF3) in later-stage optimization.

Visualization: Pharmacophore & SAR Logic

The following diagram illustrates the core scaffold and strategic modification zones.

SAR_Map Core 4-Methoxy-3-(pyridin-3-yl)aniline (Core Scaffold) Aniline Aniline Amine (-NH2) Primary Vector Core->Aniline Derivatization Site Pyridine Pyridine Ring (3-yl) Solubility / H-Bond Acceptor Core->Pyridine Interaction Motif Methoxy Methoxy Group (-OMe) Metabolic Handle / EDG Core->Methoxy Optimization Site Ureas Urea Derivatives (Type II Kinase Inhibitors) Aniline->Ureas Amides Amide/Sulfonamide (Type I Kinase Inhibitors) Aniline->Amides Bioisosteres Bioisosteres: -F, -Cl, -OCF3 (Metabolic Stability) Methoxy->Bioisosteres

Figure 1: Pharmacophore mapping of the 4-methoxy-3-(pyridin-3-yl)aniline scaffold, highlighting key zones for medicinal chemistry optimization.

Synthesis Strategy: The Modular Biaryl Approach

The most robust route to this scaffold is a Suzuki-Miyaura Cross-Coupling followed by a reduction (if starting from a nitro precursor) or direct coupling of the aniline (if protecting groups are managed).

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond.

  • Fragment A: 3-bromo-4-methoxyaniline (or 2-methoxy-5-nitro-bromobenzene).

  • Fragment B: Pyridin-3-ylboronic acid.

Detailed Experimental Protocol

Objective: Synthesis of 4-methoxy-3-(pyridin-3-yl)aniline via Suzuki Coupling.

Step 1: Suzuki Coupling
  • Reactants: 3-bromo-4-methoxyaniline (1.0 eq), Pyridin-3-ylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq).

  • Base: Cs2CO3 (2.0 eq) or K2CO3 (2.5 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Conditions: Degas solvents with N2 for 15 min. Heat to 90°C for 4–12 hours under inert atmosphere.

Protocol:

  • Charge a round-bottom flask with 3-bromo-4-methoxyaniline (202 mg, 1.0 mmol) and pyridin-3-ylboronic acid (147 mg, 1.2 mmol).

  • Add Cs2CO3 (650 mg, 2.0 mmol) and Pd(dppf)Cl2·DCM (41 mg, 0.05 mmol).

  • Add Dioxane (8 mL) and Water (2 mL).

  • Reflux at 90°C under N2 monitoring by LC-MS (Target M+H: ~201.1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10). The pyridine nitrogen makes the compound polar; adding 1% Et3N to the eluent can reduce tailing.

Step 2: Alternative Route (Nitro Reduction)

If starting from 2-bromo-1-methoxy-4-nitrobenzene :

  • Perform Suzuki coupling as above to yield 4-methoxy-3-(pyridin-3-yl)nitrobenzene .

  • Reduction: Dissolve intermediate in MeOH/THF (1:1). Add 10% Pd/C (10 wt%) and stir under H2 balloon (1 atm) for 2 hours. Filter through Celite.

    • Note: Avoid acidic conditions during reduction to prevent trapping the product as a salt.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3-Bromo-4-methoxyaniline Intermediate Crude Biaryl Intermediate Start->Intermediate Suzuki Coupling 90°C, 12h Reagent Reagent: Pyridin-3-ylboronic acid Reagent->Intermediate Catalyst Pd(dppf)Cl2 / Cs2CO3 / Dioxane:H2O Catalyst->Intermediate Purification Purification: Flash Chromatography (DCM:MeOH) Intermediate->Purification Product Product: 4-Methoxy-3-(pyridin-3-yl)aniline Purification->Product

Figure 2: Step-by-step synthesis workflow for the target biaryl aniline.

Derivatives & Medicinal Chemistry Applications[1]

Once synthesized, the 4-methoxy-3-(pyridin-3-yl)aniline scaffold serves as a versatile building block.

Urea Derivatives (Kinase Inhibitors)

Reacting the aniline with isocyanates yields asymmetric ureas, a classic motif in Type II Kinase Inhibitors (e.g., Sorafenib, Regorafenib analogs). These ureas bind to the DFG-out conformation of kinases.

  • Reaction: Scaffold + Aryl Isocyanate → Diaryl Urea.

  • Key Insight: The pyridine ring often occupies the solvent-exposed region or interacts with the "gatekeeper" residue, while the urea moiety forms hydrogen bonds with the conserved Glu-Lys pair in the kinase active site.

Amide & Sulfonamide Analogs

Coupling with acid chlorides or sulfonyl chlorides generates Type I inhibitors or GPCR ligands.

  • Example: Coupling with p-fluorobenzoyl chloride creates a biaryl amide potentially targeting p38 MAPK.

Heterocyclic Couplings (Buchwald)

For advanced scaffolds, the aniline nitrogen can be coupled to a chloropyrimidine or quinazoline core via a second Buchwald-Hartwig reaction. This creates tricyclic systems resembling Gefitinib or Vandetanib analogs, where the biaryl moiety acts as the solvent-front tail.

Comparative Data: Substituent Effects

The following table summarizes how modifying the "4-methoxy" position affects physicochemical properties (cLogP) and metabolic risk.

Substituent (R)Electronic EffectcLogP (Est.)Metabolic LiabilityApplication Note
-OMe (Core)Strong Donor~1.8High (O-dealkylation)Standard starting point.
-F Weak Acceptor~2.1LowImproves metabolic stability; reduces electron density on aniline.
-Cl Weak Acceptor~2.6LowIncreases lipophilicity; fills hydrophobic pockets.
-OCF3 Weak Donor~2.8Very LowBioisostere for OMe; blocks metabolism.
-CH3 Weak Donor~2.3Moderate (Benzylic ox)Steric replacement for OMe without H-bond acceptance.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9(1), 28–39. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Multi-Assay Strategy for Characterizing the Activity of 4-methoxy-3-(pyridin-3-yl)aniline

Introduction In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors are paramount. The compound 4-methoxy-3-(pyridin-3-yl)aniline possesses structural motifs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors are paramount. The compound 4-methoxy-3-(pyridin-3-yl)aniline possesses structural motifs, namely the pyridine and aniline rings, that are frequently observed in kinase inhibitors. This structural alert suggests the compound may target the ATP-binding pocket of protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer.[1][2] Therefore, a systematic and multi-tiered approach is essential to elucidate its potential biological activity, confirm its mechanism of action, and validate its effects in a cellular context.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute a suite of assays to thoroughly characterize the activity of 4-methoxy-3-(pyridin-3-yl)aniline. The protocols herein are designed to first establish its inhibitory potential in a biochemical setting, then to verify its engagement with the target protein within intact cells, and finally to quantify its functional impact on cellular processes. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating workflow.

Part 1: Biochemical Assays for Kinase Inhibition

Biochemical assays are the foundational step in characterizing a potential inhibitor. They directly measure the compound's ability to inhibit the enzymatic activity of a purified kinase. Here, we present two widely used methods: a traditional radiometric assay, often considered the "gold standard" for its direct measurement of substrate phosphorylation, and a high-throughput, non-radioactive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3][4][5]

Radiometric Filter Binding Assay

This assay directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a peptide or protein substrate by the kinase.[4][6] The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is quantified.

Experimental Workflow: Radiometric Assay

cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_reagents Prepare Reagents: - Kinase - Substrate - Assay Buffer - [γ-³³P]ATP - 4-methoxy-3-(pyridin-3-yl)aniline mix Incubate Kinase, Substrate, and Compound prep_reagents->mix initiate Initiate reaction with [γ-³³P]ATP mix->initiate incubate Incubate at RT initiate->incubate stop_reaction Stop reaction with phosphoric acid incubate->stop_reaction spot Spot reaction mixture onto phosphocellulose filter stop_reaction->spot wash Wash to remove unincorporated [γ-³³P]ATP spot->wash scintillation Quantify with scintillation counter wash->scintillation

Caption: Workflow for the radiometric filter binding kinase assay.

Detailed Protocol:
  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate solution (e.g., a biotinylated peptide) in kinase reaction buffer.

    • Prepare a serial dilution of 4-methoxy-3-(pyridin-3-yl)aniline in DMSO, then dilute into kinase reaction buffer to create a 4X compound solution.

    • Prepare a 4X [γ-³³P]ATP solution in kinase reaction buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of 4X compound solution to each well.

    • Add 10 µL of 2X kinase solution to each well.

    • Add 5 µL of 2X substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of 4X [γ-³³P]ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 20 µL of 3% phosphoric acid.

  • Detection:

    • Transfer 10 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.

    • Allow the filter mat to dry completely.

    • Quantify the radioactivity for each spot using a scintillation counter.

LanthaScreen® TR-FRET Kinase Assay

This assay format is a popular choice for high-throughput screening (HTS) due to its homogeneous "mix-and-read" nature.[3] It measures the inhibition of substrate phosphorylation using an antibody that specifically recognizes the phosphorylated form of the substrate. The assay relies on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium (Eu)-labeled anti-tag antibody and an Alexa Fluor® 647-labeled tracer that binds to the kinase.[7][8]

Assay Principle: LanthaScreen® TR-FRET

cluster_no_inhibitor No Inhibitor cluster_inhibitor With Inhibitor node_no_inhibitor Eu-Ab + Kinase + Tracer -> High FRET node_inhibitor Inhibitor displaces Tracer -> Low FRET

Caption: Principle of the LanthaScreen® TR-FRET kinase binding assay.

Detailed Protocol:
  • Reagent Preparation:

    • Prepare a 3X kinase/Eu-antibody mixture in kinase buffer.

    • Prepare a 3X solution of 4-methoxy-3-(pyridin-3-yl)aniline in kinase buffer with DMSO.

    • Prepare a 3X tracer solution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X compound solution to the assay wells.

    • Add 5 µL of the 3X kinase/Eu-antibody mixture.

    • Add 5 µL of the 3X tracer solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Read the plate on a TR-FRET enabled plate reader.

    • Excite at 340 nm and measure emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor® 647 acceptor).[7]

    • Calculate the emission ratio (665 nm / 615 nm).

Assay ParameterRadiometric AssayLanthaScreen® TR-FRET Assay
Principle Measures direct phosphorylationMeasures competitive binding
Throughput LowerHigh
Reagents Radioactive ATPFluorescent probes and antibodies
Detection Scintillation countingTR-FRET plate reader

Part 2: Cellular Target Engagement

Demonstrating that a compound inhibits a purified enzyme is the first step. The critical next step is to confirm that the compound can enter a cell and bind to its intended target in a complex physiological environment.[9][10][11] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[12][13][14][15]

Cellular Thermal Shift Assay (CETSA®)

In a CETSA experiment, cells are treated with the compound and then heated. The soluble fraction of the target protein remaining after heat treatment is quantified. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.[15][16]

Experimental Workflow: CETSA®

cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis treat_cells Treat cells with 4-methoxy-3-(pyridin-3-yl)aniline or DMSO (vehicle) heat_challenge Heat cells at a range of temperatures treat_cells->heat_challenge lysis Lyse cells (freeze-thaw) heat_challenge->lysis centrifuge Centrifuge to separate soluble and aggregated proteins lysis->centrifuge western_blot Quantify soluble target protein by Western Blot centrifuge->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:
  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat cells with varying concentrations of 4-methoxy-3-(pyridin-3-yl)aniline or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of rapid freeze-thaw using liquid nitrogen and a 37°C water bath.[12]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the putative target kinase.

    • Densitometry is used to quantify the band intensities, which are then plotted against temperature to generate melt curves.

ParameterExpected Outcome with Target Engagement
CETSA Melt Curve A rightward shift in the melting curve in the presence of the compound.
Isothermal Dose-Response Increased amount of soluble protein at a fixed temperature with increasing compound concentration.

Part 3: Cell-Based Functional Assays

The final tier of characterization involves assessing the functional consequences of target inhibition in a cellular context. If the target kinase is involved in cell proliferation, a cell viability or proliferation assay is a logical choice.

DELFIA® Cell Proliferation Assay

This assay measures cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA. The incorporated BrdU is detected with a Europium-labeled antibody, and the signal is measured using time-resolved fluorescence.[17]

Experimental Workflow: DELFIA® Proliferation Assay

cluster_cell_culture Cell Culture & Treatment cluster_labeling BrdU Labeling cluster_detection_delfia Detection seed_cells Seed cells in a 96-well plate treat_compound Treat with 4-methoxy-3- (pyridin-3-yl)aniline seed_cells->treat_compound add_brdu Add BrdU labeling solution treat_compound->add_brdu incubate_brdu Incubate to allow incorporation add_brdu->incubate_brdu fix_cells Fix cells and denature DNA incubate_brdu->fix_cells add_antibody Add Eu-labeled anti-BrdU antibody fix_cells->add_antibody wash_delfia Wash unbound antibody add_antibody->wash_delfia add_enhancer Add DELFIA® Enhancement Solution wash_delfia->add_enhancer read_plate Measure time-resolved fluorescence add_enhancer->read_plate

Caption: Workflow for the DELFIA® cell proliferation assay.

Detailed Protocol:
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well microplate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of 4-methoxy-3-(pyridin-3-yl)aniline for 24-72 hours.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.[17]

  • Detection:

    • Remove the labeling medium and fix the cells.

    • Denature the DNA using an appropriate reagent.

    • Add the Europium-labeled anti-BrdU antibody and incubate for 60 minutes.[17]

    • Wash the wells to remove unbound antibody.

    • Add DELFIA® Enhancement Solution to dissociate the Eu ions and form a highly fluorescent chelate.[17]

    • Shake for 15 minutes and measure the time-resolved fluorescence.

Data Analysis and Interpretation

For each assay, data should be normalized to controls (e.g., DMSO for 0% inhibition and a known potent inhibitor for 100% inhibition). The normalized data is then plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to the data using non-linear regression. From this curve, the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value can be determined.

Example Dose-Response Data
Log [Compound] (M)% Inhibition (Biochemical)% Soluble Protein (CETSA)% Proliferation (DELFIA)
-95.298.195.3
-8.515.895.388.1
-848.985.265.7
-7.585.155.430.2
-796.320.112.5
-6.598.78.96.8
-699.15.34.1

A discrepancy between biochemical potency (IC₅₀) and cellular potency (EC₅₀) is common and can be due to factors such as cell permeability, efflux pumps, or intracellular ATP concentration competing with the inhibitor.[9][10][18]

Conclusion

The suite of assays described provides a robust framework for the initial characterization of 4-methoxy-3-(pyridin-3-yl)aniline as a potential kinase inhibitor. By progressing from direct biochemical inhibition to cellular target engagement and functional cellular outcomes, researchers can build a comprehensive profile of the compound's activity. This structured, multi-assay approach ensures a high degree of scientific rigor and provides the foundational data necessary for further preclinical development.

References

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Zhang, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed, 36(2), e24959. Retrieved from [Link]

  • Cisbio. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved from [Link]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Molecular Devices. (n.d.). Delfia cell proliferation assay on the SpectraMax i3 Multi-Mode Microplate Reader. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. Retrieved from [Link]

  • PCBIS. (n.d.). Measurement of receptor-ligand binding by HTRF. Retrieved from [Link]

  • PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Papakyriakou, A., et al. (2022). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PMC. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Promega Corporation. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Methods in Molecular Biology. (n.d.). A high-throughput radiometric kinase assay. Retrieved from [Link]

Sources

Application

Application Note: 4-Methoxy-3-(pyridin-3-yl)aniline as a Scaffold for Drug Design

Executive Summary The 4-methoxy-3-(pyridin-3-yl)aniline scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of kinase inhibitors (e.g., FLT3, CDK2, JNK) and epigenetic modul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methoxy-3-(pyridin-3-yl)aniline scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of kinase inhibitors (e.g., FLT3, CDK2, JNK) and epigenetic modulators. Its utility stems from a unique tripartite functionality:

  • The Aniline Handle: A versatile vector for amide/urea formation to access deep hydrophobic pockets or solvent channels.

  • The Pyridine Ring: A basic heterocycle that improves aqueous solubility (via protonation) and offers a specific hydrogen-bond acceptor motif often utilized for hinge binding or solvent interactions.

  • The Methoxy Anchor: Provides metabolic stability blocking para-hydroxylation while inducing a non-planar biaryl conformation (atropisomerism potential) that improves selectivity by filling specific sub-pockets.

This guide provides a validated protocol for the synthesis, derivatization, and biophysical characterization of this scaffold, moving beyond theoretical structures to actionable laboratory workflows.

Chemical Identity & Properties

PropertyValue / DescriptionImpact on Drug Design
IUPAC Name 4-methoxy-3-(pyridin-3-yl)anilineCore tracking ID
Molecular Weight ~200.24 g/mol Ideal fragment size (Rule of 3 compliant)
ClogP ~1.8 - 2.2Favorable lipophilicity for oral bioavailability
pKa (Pyridine) ~5.2Ionizable at physiological pH (lysosomal trapping potential)
H-Bond Donors 2 (Aniline NH₂)Key interaction point for Glu/Asp residues
H-Bond Acceptors 3 (Pyridine N, OMe, Aniline N)Hinge binding capability

Validated Synthesis Protocol

Rationale: While direct coupling of halo-anilines is possible, free amines can coordinate to Palladium (Pd) catalysts, reducing turnover frequency. The Nitro-Reduction Route is the industry-preferred method for robustness and scalability, preventing catalyst poisoning and ensuring high purity.

Phase A: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl core from stable nitro-precursors.

Reagents:

  • Substrate: 3-Bromo-4-nitroanisole [CAS: 38325-25-6] (1.0 equiv)

  • Boronate: Pyridine-3-boronic acid [CAS: 1692-25-7] (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for resistance to oxidation.

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Loading: Add 3-bromo-4-nitroanisole, pyridine-3-boronic acid, and K₂CO₃ under a positive stream of Argon.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ last. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H: ~231.0 for product).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc gradient). The nitro-biaryl intermediate is typically a yellow solid.

Phase B: Chemoselective Reduction

Objective: Convert the nitro group to the target aniline without reducing the pyridine ring.

Reagents:

  • Substrate: 3-(2-methoxy-5-nitrophenyl)pyridine (from Phase A)

  • Reductant: Iron Powder (Fe) (5.0 equiv) + Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol : Water (3:1)

Step-by-Step Protocol:

  • Suspension: Dissolve the nitro intermediate in EtOH/Water. Add NH₄Cl and Fe powder.

  • Reflux: Heat to 80°C with vigorous stirring (mechanical stirring recommended for scale >5g).

  • Monitoring: Reaction is typically complete in 1–2 hours. Look for the amine peak (M+H: ~201.2).

  • Filtration: Filter hot through Celite (Iron sludge is sticky). Wash the cake thoroughly with MeOH.

  • Isolation: Concentrate filtrate. Redissolve in DCM, wash with saturated NaHCO₃ (to remove salts), dry, and concentrate.

  • Yield: Expect >85% yield of off-white/brown solid.

Drug Design Applications & Derivatization[1]

Workflow Visualization

The following diagram illustrates the strategic derivatization pathways for this scaffold in kinase inhibitor design.

G Scaffold 4-methoxy-3- (pyridin-3-yl)aniline Urea Biaryl Urea (Type II Kinase Inhibitor) Scaffold->Urea + Isocyanate (e.g., 3-CF3-phenyl) Amide Amide Conjugate (Type I Kinase Inhibitor) Scaffold->Amide + Acid Chloride (Heterocyclic) PROTAC PROTAC Linker (E3 Ligase Recruitment) Scaffold->PROTAC + Alkyl Linker + Thalidomide DFG Target: DFG-out Pocket (VEGFR/Raf) Urea->DFG Hinge Target: Hinge Region (CDK/JNK) Amide->Hinge Degrad Target: Protein Degradation PROTAC->Degrad

Figure 1: Strategic derivatization pathways transforming the core scaffold into functional bioactive modalities.

Protocol: Urea Formation (Type II Kinase Inhibition)

Many blockbuster drugs (e.g., Sorafenib, Regorafenib) utilize a biaryl urea motif. The aniline nitrogen of our scaffold reacts with isocyanates to form this "linker" that binds to the conserved Glu/Asp residues in the kinase active site.

  • Dissolution: Dissolve 4-methoxy-3-(pyridin-3-yl)aniline (1.0 equiv) in anhydrous DCM or THF.

  • Activation: Add Triethylamine (TEA) (1.5 equiv) if using an acid chloride, or no base if using an isocyanate.

  • Addition: Add 3-(trifluoromethyl)phenyl isocyanate (1.0 equiv) dropwise at 0°C.

  • Precipitation: The urea product often precipitates out of DCM. Filter and wash with cold ether.

  • Validation: NMR should show two distinct urea protons (~8.5–9.5 ppm).

Biophysical Characterization (QC)

Before advancing to biological assays, the synthesized scaffold must pass strict QC parameters to ensure assay reliability.

TestMethodAcceptance CriteriaRationale
Purity HPLC (254 nm)>95% AreaImpurities (esp. Palladium) can cause false positives in cellular assays.
Identity 1H-NMR (DMSO-d6)Integral matchConfirm 3-pyridyl vs 4-pyridyl regiochemistry (distinct splitting patterns).
Solubility Kinetic (PBS pH 7.4)>50 µMPyridine nitrogen should enhance solubility; if <10 µM, salt formation (HCl/Mesylate) is required.
Residual Metal ICP-MS<10 ppm PdPd is cytotoxic and can interfere with redox assays.

References

  • Structure-Activity Relationship of Isothiazolo[4,3-b]pyridines. (2025). MDPI. Detailed SAR on 3-pyridyl substituted scaffolds in lipid kinase inhibition.

  • N-(Pyridin-3-yl)pyrimidin-4-amine Analogues as CDK2 Inhibitors. RSC Publishing.[1] Computational and synthetic analysis of pyridine-amine scaffolds in oncology.

  • Pyridine Derivatives as Preferable Scaffolds. (2023). Applied Chemical Engineering. Comprehensive review of pyridine pharmacophores in FDA-approved drugs.

  • FLT3-ITD Inhibitors. (2024). Bioorganic Chemistry. Use of methoxy-phenyl-pyridine motifs in overcoming kinase resistance.[2]

  • 4-(Pyridin-3-yloxy)aniline Data. Sigma-Aldrich. Physical property data for structural analogs.

Sources

Method

analytical methods for the quantification of 4-methoxy-3-(pyridin-3-yl)aniline

An Application Note on the Analytical Quantification of 4-methoxy-3-(pyridin-3-yl)aniline Authored by: A Senior Application Scientist Introduction In the landscape of pharmaceutical development, the rigorous characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Analytical Quantification of 4-methoxy-3-(pyridin-3-yl)aniline

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development, the rigorous characterization and quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities are foundational to ensuring drug safety and efficacy. 4-methoxy-3-(pyridin-3-yl)aniline is a heterocyclic aromatic amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled throughout the manufacturing process. The presence of residual intermediates or the formation of related impurities can significantly impact the quality, stability, and safety profile of the final drug product.

This application note provides detailed protocols for two robust and validated :

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method for routine quality control and assay.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification, impurity profiling, and confirmatory analysis.

These methods are designed for researchers, quality control analysts, and drug development professionals, providing a framework for accurate and reproducible quantification that aligns with international regulatory standards.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

This method employs reversed-phase high-performance liquid chromatography (HPLC), a cornerstone technique for the analysis of moderately polar organic molecules like aromatic amines.[1][2] The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. An acidic mobile phase is utilized to ensure the ionization of the aniline and pyridine functional groups, leading to sharp, symmetrical peak shapes and reproducible retention times. UV detection is selected due to the chromophoric nature of the aromatic rings in the analyte, offering a simple and robust means of quantification.

Experimental Protocol

1.2.1. Equipment and Reagents

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

  • Reference Standard: 4-methoxy-3-(pyridin-3-yl)aniline (purity ≥98%).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

1.2.2. Chromatographic Conditions The following conditions have been optimized for the separation of 4-methoxy-3-(pyridin-3-yl)aniline.

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures consistent ionization of the analyte, improving peak shape and reproducibility.
Mobile Phase B AcetonitrileA common organic solvent in reversed-phase chromatography, providing good elution strength for the analyte.
Gradient Elution 0-10 min: 10% to 70% B; 10-12 min: 70% to 10% B; 12-15 min: 10% B (re-equilibration)A gradient is employed to ensure efficient elution of the analyte while allowing for the separation of potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak symmetry.
Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the analyte. A DAD can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume to balance sensitivity with the risk of column overloading.

1.2.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 4-methoxy-3-(pyridin-3-yl)aniline reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution: Accurately weigh the sample containing the analyte and prepare a solution in methanol to achieve a theoretical concentration within the calibration range.

Method Validation Protocol

All validation procedures should be performed in accordance with the ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4][5]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥0.999.

  • Accuracy (Recovery): Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD over both days should be ≤2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is ~10:1).

  • Limit of Detection (LOD): Determine the lowest concentration at which the analyte can be detected (typically where the signal-to-noise ratio is ~3:1).

Summary of HPLC-UV Validation Data
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interferencePass
Linearity (r²) ≥0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤2.0%<1.5%
LOQ S/N ≈ 100.5 µg/mL
LOD S/N ≈ 30.15 µg/mL
HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) A1 Equilibrate HPLC System (C18 Column, 30°C) P1->A1 P2 Prepare Stock & Working Standards (1-100 µg/mL) A2 Inject Standards & Build Calibration Curve P2->A2 P3 Prepare Sample Solution A3 Inject Samples P3->A3 A1->A2 A2->A3 D1 Integrate Peak Areas at 254 nm A3->D1 D2 Quantify Analyte using Linear Regression D1->D2 D3 Generate Report D2->D3

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[6][7] This technique is particularly advantageous for quantifying trace-level impurities or for analyzing samples in complex matrices.[8] The method operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional specificity, minimizing interference from other compounds and ensuring a high degree of confidence in the results.[8]

Experimental Protocol

2.2.1. Equipment and Reagents

  • LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Software: For instrument control, data acquisition, and processing.

  • Analytical Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (or similar UPLC column).

  • Reference Standard: 4-methoxy-3-(pyridin-3-yl)aniline (purity ≥98%).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

2.2.2. LC-MS/MS Conditions

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with mass spectrometry that promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains consistent pH and ionization conditions across the gradient.
Gradient Elution 0-5 min: 5% to 95% B; 5-6 min: 95% B; 6-7 min: 95% to 5% B; 7-8 min: 5% BA fast gradient suitable for UPLC systems, allowing for high-throughput analysis.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, optimal for ESI efficiency.
Column Temperature 40 °CHigher temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume 2 µLSmaller injection volume is typical for sensitive LC-MS/MS analysis to avoid source contamination and detector saturation.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the aniline and pyridine moieties are readily protonated in the positive ion mode.
MRM Transitions Precursor Ion (Q1): m/z 215.1 -> Product Ion (Q3): m/z 121.1 (Quantifier), m/z 94.1 (Qualifier)Specific transitions for 4-methoxy-3-(pyridin-3-yl)aniline [M+H]⁺. The quantifier is used for concentration measurement, and the qualifier confirms identity.
Source Parameters Capillary Voltage: 3.5 kV; Source Temp: 150 °C; Desolvation Temp: 400 °CThese parameters must be optimized for the specific instrument to achieve maximal signal intensity and stability.

2.2.3. Preparation of Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with 50:50 water/acetonitrile with 0.1% formic acid.

  • Sample Solution: Prepare the sample solution as in the HPLC method, but perform an additional dilution step to bring the final concentration into the ng/mL range suitable for LC-MS/MS.

Method Validation Protocol

The validation follows the same principles as the HPLC-UV method, adhering to ICH Q2(R1) guidelines, but with significantly lower concentration ranges.[9][10]

Summary of LC-MS/MS Validation Data
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference in MRMPass
Linearity (r²) ≥0.9950.998
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (% RSD) ≤5.0%<4.0%
LOQ S/N ≈ 100.1 ng/mL
LOD S/N ≈ 30.03 ng/mL
LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare LC-MS Grade Mobile Phases A2 Equilibrate LC-MS/MS System P1->A2 P2 Prepare Stock & Working Standards (0.1-100 ng/mL) A3 Inject Standards & Samples P2->A3 P3 Prepare & Dilute Sample Solution to ng/mL range P3->A3 A1 Optimize MS Source & MRM Transitions A1->A2 A2->A3 D1 Integrate MRM Chromatograms A3->D1 D2 Quantify Analyte using Calibrated Curve D1->D2 D3 Generate Report D2->D3

Caption: Workflow for LC-MS/MS quantification.

Conclusion

This application note details two distinct, validated methods for the quantification of 4-methoxy-3-(pyridin-3-yl)aniline. The HPLC-UV method serves as a robust and reliable workhorse for routine analysis in a quality control setting, offering excellent precision and accuracy for assay-level concentrations. For applications requiring higher sensitivity, such as the analysis of trace impurities or quantification in complex biological matrices, the LC-MS/MS method provides unparalleled selectivity and sub-nanogram-level detection limits. The choice of method should be guided by the specific analytical requirements, including the expected concentration range, sample matrix, and desired throughput. Both protocols are built upon established chromatographic principles and adhere to international validation standards, ensuring their suitability for regulated pharmaceutical environments.

References

  • SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Chen, H., & Wang, Y. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(1), 59-64.
  • Narang, A. S., Choudhury, D. R., & Richards, A. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 20(6), 235-237.
  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Payesh Darou Zist Azma Laboratory. (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Methoxy-3-(pyridin-3-yl)aniline Synthesis

Case ID: TIER2-OPT-PYR-ANI Status: Active Support Level: Senior Application Scientist Subject: Reaction Condition Optimization & Troubleshooting for Sterically Hindered Biaryl Systems Executive Summary & Synthetic Strate...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TIER2-OPT-PYR-ANI Status: Active Support Level: Senior Application Scientist Subject: Reaction Condition Optimization & Troubleshooting for Sterically Hindered Biaryl Systems

Executive Summary & Synthetic Strategy

The Challenge: Synthesizing 4-methoxy-3-(pyridin-3-yl)aniline presents a "Perfect Storm" of catalytic challenges:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor that can displace phosphine ligands, deactivating the Palladium catalyst.
    
  • Steric Hindrance: The target molecule features a pyridine ring ortho to a methoxy group. This steric bulk significantly impedes the transmetallation step of the Suzuki-Miyaura cycle.

  • Protodeboronation: 3-Pyridylboronic acid is notoriously unstable in aqueous base, often hydrolyzing before coupling occurs.

Recommended Route (Route B): We strongly advise against coupling directly on the free aniline (Route A). The free amine acts as a secondary catalyst poison. Instead, utilize the Nitro-Precursor Route , followed by a chemoselective reduction.

Workflow Visualization:

SyntheticRoute SM1 3-Bromo-4-methoxy nitrobenzene Inter Intermediate: Nitro-Biaryl SM1->Inter Suzuki Coupling (Pd-G3-XPhos) SM2 3-Pyridylboronic acid SM2->Inter Prod Target: 4-Methoxy-3-(pyridin-3-yl)aniline Inter->Prod Reduction (Fe/NH4Cl or H2/Pd-C)

Caption: Recommended synthetic pathway isolating the catalytic coupling from the amine functionality to prevent catalyst poisoning.

Module 1: The Suzuki-Miyaura Coupling (Critical Step)

Objective: Form the sterically hindered C-C bond between the benzene and pyridine rings.

Experimental Protocol (Optimized)
ParameterStandard ConditionOptimized Condition (High Sterics/Heterocycle)
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2XPhos Pd G3 or SPhos Pd G3 (1.0 - 2.0 mol%)
Ligand Role Standard phosphines are displaced by pyridine.Buchwald Precatalysts (G3/G4) activate quickly and the bulky ligand prevents pyridine coordination.
Base Na2CO3 (aq)K3PO4 (3.0 equiv) or K2CO3
Solvent DMF or Toluene/Water1,4-Dioxane / Water (4:1 ratio)
Temperature 80 °C100 °C - 110 °C (Fast reaction is crucial to beat deboronation)
Boronic Acid 1.1 equiv1.5 - 2.0 equiv (Compensates for protodeboronation)
Troubleshooting Guide (Q&A)

Q: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing Pd-Pyridyl complexation . The pyridine product (or reactant) binds to the Pd center, forming a stable, inactive "rest state" species.

  • Fix: Switch to XPhos Pd G3 . The dialkylbiaryl phosphine ligands are extremely bulky; they create a "protective shell" around the Pd, physically preventing the pyridine nitrogen from binding while still allowing the oxidative addition of the aryl bromide.

Q: I see a large spot on TLC corresponding to Pyridine (protodeboronation). How do I stop this? A: 3-Pyridylboronic acid is unstable in hot aqueous base.

  • Fix 1 (Concentration): Increase the concentration of the reaction (0.5 M or higher). Faster intermolecular coupling competes better against hydrolysis.

  • Fix 2 (Slow Addition): Do not add all boronic acid at once. Add it in 3 portions over the first hour.

  • Fix 3 (MIDA): If budget permits, use 3-Pyridyl MIDA boronate . It slowly releases the active boronic acid, keeping the standing concentration low and preventing decomposition.

Q: The reaction is black and precipitated Pd metal is visible immediately. A: This indicates "catalyst death" due to lack of ligand stabilization or oxygen leaks.

  • Fix: Ensure rigorous degassing (sparge with Argon for 15 mins). If using Pd(PPh3)4, discard it—it is likely oxidized. Switch to the air-stable G3 precatalysts.

Module 2: Nitro Reduction & Chemoselectivity

Objective: Reduce the nitro group to the aniline without reducing the pyridine ring or stripping the halides (if any are present).

Protocol Options
MethodReagentsProsCons
A (Standard) H2 (1 atm), 10% Pd/C, MeOHClean, simple workup.Risk of reducing the pyridine ring (rare but possible) or poisoning the catalyst.
B (Robust) Fe powder (5 equiv), NH4Cl, EtOH/H2O, 80°C Highly Chemoselective. Impossible to over-reduce.Heterogeneous sludge requires filtration (Celite).
C (Fast) Hydrazine hydrate, FeCl3 (cat), C (charcoal)Very fast (30 mins).Hydrazine is toxic/unstable.

Recommendation: Use Method B (Iron Reduction) for the first scale-up batch to ensure electronic integrity of the pyridine ring.

Module 3: Purification & Pd Removal (The "Hidden" Problem)

The Issue: Pyridines are excellent ligands. They will drag Palladium through standard silica columns, resulting in a product with high ppm Pd (often colored grey/brown).

Pd Scavenging Protocol:

  • Workup: After the reaction, dilute with EtOAc and wash with 10% aqueous Cysteine or Thiourea solution. These sulfur ligands bind Pd stronger than pyridine.

  • Adsorbents: Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) to the organic layer and stir for 4 hours before filtration.

  • Check: A pure product should be white or pale yellow. A grey tint indicates residual Pd.

Logic Tree for Optimization

Use this decision tree to diagnose failure modes in your current experiment.

Troubleshooting Start Reaction Analysis CheckConv Check Conversion (LCMS/NMR) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>90%) CheckConv->HighConv CheckSM Is Aryl Halide Remaining? LowConv->CheckSM YesHalide Catalyst Death CheckSM->YesHalide Yes NoHalide Check Boronic Acid CheckSM->NoHalide No (Halide Gone) Action1 Switch to XPhos-Pd-G3 Increase Temp YesHalide->Action1 Deboron Protodeboronation Detected? NoHalide->Deboron Action2 Add Boronic Acid in Portions or Use MIDA Boronate Deboron->Action2 Yes (Pyridine found)

Caption: Diagnostic logic flow for identifying failure modes in Suzuki coupling of pyridine substrates.

References & Authority
  • Catalyst Selection for Heterocycles:

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.

    • Context: Establishes XPhos/SPhos as the gold standard for preventing heteroatom poisoning in Pd-catalysis.

  • Protodeboronation Mechanisms:

    • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Chemical Communications.

    • Context: Explains why 3-pyridylboronic acid degrades and supports the recommendation for portion-wise addition.

  • Pd Scavenging Methodologies:

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.

    • Context: Provides the basis for the Cysteine/Thiol wash protocols.

  • Nitro Reduction Selectivity:

    • Chandra, D., et al. (2018).[1] Chemoselective Reduction of Nitroarenes.[1] Organic & Biomolecular Chemistry.

    • Context: Validates Fe/NH4Cl as a chemoselective alternative to hydrogenation.

Sources

Optimization

Technical Support Center: Scale-Up Production of 4-methoxy-3-(pyridin-3-yl)aniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 4-methoxy-3-(pyridin-3-yl)aniline. This guide is designed for researchers, chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-methoxy-3-(pyridin-3-yl)aniline. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide practical, field-proven insights for robust and scalable production.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic strategies for the scale-up production of 4-methoxy-3-(pyridin-3-yl)aniline?

A1: For multi-kilogram scale production, palladium-catalyzed cross-coupling reactions are the industry standard due to their high efficiency, functional group tolerance, and well-understood mechanisms.[1][2] The two most prominent strategies are:

  • Suzuki-Miyaura Coupling: This is often the preferred route. It involves the reaction of an aryl halide, such as 3-bromo-4-methoxyaniline , with pyridine-3-boronic acid (or its more stable ester derivatives). This method is popular due to the commercial availability of a wide range of boronic acids and the relatively low toxicity of boron-containing byproducts.[3][4][5]

  • Buchwald-Hartwig Amination: While highly versatile for C-N bond formation, this route is less direct for this specific target.[1][6] It would theoretically involve coupling a protected amine (or an ammonia equivalent) with a bromo-substituted biaryl precursor. Given the availability of the aniline starting material for the Suzuki route, the Buchwald-Hartwig amination is generally a less atom-economical choice for this particular molecule.

The Suzuki-Miyaura coupling provides a more direct and cost-effective pathway for large-scale synthesis of this target.[5]

Q2: The choice of catalyst and ligand is critical. What are the key considerations for this specific pyridine-containing substrate at scale?

A2: This is a crucial question, as the electron-deficient nature of the pyridine ring can make coupling challenging.[7] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[7]

  • Catalyst Precursor: Standard Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent starting points. The key is that they must be efficiently reduced in situ to the active Pd(0) catalyst to initiate the catalytic cycle.[7]

  • Ligand Selection: The success of the reaction hinges on the ligand. For coupling with heteroaryl halides or boronic acids, especially electron-deficient ones like pyridine, bulky and electron-rich phosphine ligands are required.[2][7] These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the reductive elimination to form the product.[8] Recommended ligand classes include:

    • Buchwald Ligands: Sphos, XPhos, and RuPhos are highly effective for challenging couplings and have a proven track record in pharmaceutical scale-up.[2][7]

    • Bidentate Ligands: Ligands like BINAP or DPPF can also be effective and may offer different reactivity profiles.[1][9]

  • Catalyst Loading: While lab-scale experiments might use 1-5 mol% of the catalyst, process optimization for scale-up aims to reduce this significantly (often to <1 mol%) to minimize cost and reduce residual palladium in the final product.[8]

Q3: How do the base and solvent system impact a large-scale Suzuki-Miyaura coupling?

A3: The base and solvent are not passive components; they actively participate in the catalytic cycle and influence reaction kinetics and impurity profiles.

  • Base: The base is required to activate the boronic acid for the transmetalation step.[10] The choice of base is critical:

    • Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[4][7] K₃PO₄ is often a good choice as it is strong enough to be effective but less harsh than some alternatives, minimizing side reactions.[7]

    • Base Quality: For scale-up, it is imperative that the base is anhydrous and finely powdered to ensure high surface area and consistent reactivity.[5][7]

  • Solvent: The solvent must solubilize the reactants and catalyst system. Common choices for Suzuki couplings include:

    • Ethereal Solvents: 1,4-Dioxane or Tetrahydrofuran (THF) are frequently used, often with water as a co-solvent.[3][4]

    • Aromatic Solvents: Toluene is another robust option, particularly for higher temperature reactions.[9]

    • Solvent Degassing: Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure and increased homocoupling byproducts.[5][7] At scale, it is mandatory to use thoroughly degassed solvents. This is typically achieved by sparging with an inert gas like nitrogen or argon for an extended period.[5]

Q4: What are the primary safety and handling considerations when moving from the bench to a pilot plant?

A4: Scaling up introduces new challenges related to process safety and material handling.

  • Exotherm Control: Palladium-catalyzed reactions can be exothermic. The surface-area-to-volume ratio decreases significantly at scale, making heat dissipation less efficient.[11] The reaction must be monitored for any exotherm, and reagent addition may need to be controlled to manage the temperature.

  • Static Discharge: Handling large quantities of flammable organic solvents and finely powdered reagents (like the base or catalyst) increases the risk of static discharge. All reactors and transfer lines must be properly grounded.

  • Inert Atmosphere: Maintaining a strict inert atmosphere in a large reactor is more challenging than in lab glassware.[11] Reactors must be properly purged, and a positive pressure of nitrogen or argon should be maintained throughout the process.

  • Reagent Handling: Handling palladium catalysts and phosphine ligands, which can be toxic and air-sensitive, requires appropriate personal protective equipment (PPE) and containment solutions like glove boxes or fume hoods.

Experimental Protocols & Data

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of 4-methoxy-3-(pyridin-3-yl)aniline. Optimization of reagents, temperature, and reaction time is recommended.

Materials:

  • 3-Bromo-4-methoxyaniline (1.0 equiv)

  • Pyridine-4-boronic acid (1.2 - 1.5 equiv)[4]

  • Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or Pd(PPh₃)₄) (1-5 mol%)[7]

  • Base (e.g., Anhydrous K₃PO₄, 2.0 - 3.0 equiv)[7]

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1)[5]

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted reactor with 3-bromo-4-methoxyaniline, pyridine-4-boronic acid, and the base under a positive pressure of nitrogen.

  • Solvent Addition: Add the degassed solvent system to the reactor via cannula or a pressure-equalizing dropping funnel.

  • Catalyst Addition: In a separate glovebox or under a strict nitrogen blanket, prepare a solution or slurry of the palladium precursor and ligand in a small amount of the degassed solvent. Add this to the main reactor.

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.[5][7]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS) until the consumption of the limiting starting material is complete.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and inorganic byproducts.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).[3][4]

Data Presentation: Catalyst System Screening Parameters

The selection of the catalyst, ligand, and base is critical. The following table provides a starting point for optimization studies.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100Good to Excellent[7]
Pd₂(dba)₃XPhosK₃PO₄Toluene100Good to Excellent[7]
Pd(PPh₃)₄(None)K₂CO₃1,4-Dioxane/H₂O90Variable to Good[4]
PdCl₂(dppf)(dppf)Cs₂CO₃DMF110Good[9]

Visual Workflow and Mechanism Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_input Pd0 Pd(0)L_n OxAdd Pd(II) Complex Pd0->OxAdd 1 Ar-X Pd(0) ArX Ar-X (3-Bromo-4- methoxyaniline) ArX->OxAdd Oxidative Addition Transmetalation Pd(II) Biaryl Complex OxAdd->Transmetalation Transmetalation OxAdd->Transmetalation OxAdd->Transmetalation 2 [Pyr-B(OH)₃]⁻ Boronic Pyr-B(OH)₂ ActivatedBoron [Pyr-B(OH)₃]⁻ Boronic->ActivatedBoron Base Base (e.g., K₃PO₄) Base->ActivatedBoron ActivatedBoron->Transmetalation Activates Boronic Acid Transmetalation->Pd0 Reductive Elimination Transmetalation->Pd0 3 Ar-Pyr Product Ar-Pyr (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][12]

General Scale-Up Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Reactor Inerting (N₂/Ar Purge) d Charge Reagents & Solvent a->d b Solvent Degassing (Sparging) b->d c Weigh Reagents (Anhydrous Base) c->d e Add Catalyst/Ligand d->e f Heat to Temp & Stir e->f g Monitor by HPLC/LC-MS f->g h Cool & Quench g->h Reaction Complete i Aqueous Wash (Phase Separation) h->i j Dry & Concentrate i->j k Purification (Crystallization/Chromatography) j->k l Product Isolation & Drying k->l

Caption: A typical workflow for scaled-up synthesis and purification.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solutions
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species has been oxidized or has precipitated.[7] 2. Poor Reagent Quality: The boronic acid has degraded (protodeboronation).[5] 3. Insufficient Inert Atmosphere: Dissolved oxygen is deactivating the catalyst.[5][7] 4. Incorrect Base/Solvent: The chosen conditions are not optimal for the substrate.1. Use a fresh catalyst and ligand. Ensure any Pd(II) precatalyst can be reduced under reaction conditions. 2. Use fresh, high-purity boronic acid or switch to a more stable boronate ester.[2] 3. Improve degassing procedures for all solvents and ensure the reactor remains under positive inert gas pressure.[7] 4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane).[7]
Significant Homocoupling Byproduct (e.g., 4,4'-bipyridine) 1. Presence of Oxygen: This is the most common cause. Oxygen can oxidize Pd(0) to Pd(II), which promotes the homocoupling of the boronic acid.[7] 2. Reaction Temperature Too High: Can sometimes favor side reactions.1. Strict Oxygen Exclusion: This is the most critical fix. Flame-dry glassware (lab scale) or ensure the reactor is meticulously dried and purged. Use robust solvent degassing methods like multiple freeze-pump-thaw cycles or extensive sparging with an inert gas.[5][7] 2. Optimize the temperature; run the reaction at the lowest temperature that provides a reasonable rate.
Protodeboronation of Starting Material 1. Excess Water: Water in the solvent or reagents can lead to the replacement of the boronic acid group with a hydrogen atom.[7] 2. Prolonged Reaction Time at High Temperature: Increases the likelihood of boronic acid decomposition.[5]1. Use anhydrous grade solvents and ensure the base is dry.[7] 2. Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessary heating for extended periods.
Product "Oils Out" During Crystallization 1. High Impurity Level: Impurities can depress the melting point and inhibit crystallization. 2. Solution is Too Concentrated: The compound precipitates above its melting point.[13] 3. Inappropriate Solvent: The solvent's boiling point may be too high, or its polarity may be unsuitable.[14]1. Purify the crude material first using column chromatography to remove major impurities. 2. Re-heat the mixture to re-dissolve the oil, add more hot solvent to dilute the solution, and then allow it to cool slowly.[13][14] 3. Select a solvent with a lower boiling point or use an anti-solvent system (dissolving in a "good" solvent and slowly adding a "poor" solvent to induce crystallization).[14]
High Residual Palladium in Final Product 1. Inefficient Purification: The catalyst or its byproducts are trapped in the product's crystal lattice. 2. Catalyst Precipitation: The catalyst may have crashed out of solution during the reaction or work-up, making it difficult to remove.1. Palladium Scavenging: After the reaction, treat the solution with a palladium scavenger. Options include activated charcoal, silica-based scavengers with thiol groups, or specific chelating agents.[9] 2. Re-crystallization: Perform one or more re-crystallizations, as this is often very effective at purging metal impurities.[13] 3. Optimize Work-up: A specific aqueous wash (e.g., with a dilute solution of a chelating agent like cysteine) can sometimes help remove residual palladium.
Troubleshooting Decision Workflow

Troubleshooting Start Reaction Issue Encountered CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No Catalyst Check Catalyst/Ligand Activity & Reagent Quality CheckYield->Catalyst Yes Homocoupling Homocoupling Byproduct? CheckPurity->Homocoupling Yes End Process Optimized CheckPurity->End No Inert Improve Inert Atmosphere & Degassing Catalyst->Inert Conditions Screen Base/Solvent/Temp Inert->Conditions Conditions->CheckPurity Deboronation Deboronated Byproduct? Homocoupling->Deboronation No Fix_Homocoupling Strictly Exclude O₂ Homocoupling->Fix_Homocoupling Yes Palladium High Residual Pd? Deboronation->Palladium No Fix_Deboronation Use Anhydrous Reagents Deboronation->Fix_Deboronation Yes Fix_Palladium Implement Pd Scavenging & Re-crystallize Palladium->Fix_Palladium Yes Palladium->End No Fix_Homocoupling->Deboronation Fix_Deboronation->Palladium Fix_Palladium->End

Caption: A logical workflow to diagnose and solve common synthesis issues.[7]

References

  • Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Benchchem. (2025, December).
  • Sigma-Aldrich.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Organic Chemistry Portal.
  • Wikipedia.
  • Cross-Coupling Reactions Guide.
  • Chemistry Stack Exchange. (2020, August 22). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4).
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)
  • Benchchem. (2025). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Benchchem. (2025). Technical Support Center: Scaling Up 3-Methyl-4-(pyridin-4-yl)aniline Production.
  • Benchchem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.

Sources

Troubleshooting

minimizing impurities in 4-methoxy-3-(pyridin-3-yl)aniline preparations

Technical Support Center: Minimizing Impurities in 4-Methoxy-3-(pyridin-3-yl)aniline Preparations Executive Summary & Strategic Route Selection Target Molecule: 4-Methoxy-3-(pyridin-3-yl)aniline Primary Application: Key...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Impurities in 4-Methoxy-3-(pyridin-3-yl)aniline Preparations

Executive Summary & Strategic Route Selection

Target Molecule: 4-Methoxy-3-(pyridin-3-yl)aniline Primary Application: Key scaffold for Type I/II kinase inhibitors (e.g., Crizotinib analogues). Critical Challenge: The pyridine nitrogen is a strong Lewis base that poisons Palladium (Pd) catalysts, while the electron-rich aniline ring is prone to oxidation.

Route Recommendation: Do not perform direct coupling on the free aniline (3-bromo-4-methoxyaniline) unless necessary. The amino group coordinates to Pd, reducing turnover frequency (TOF) and increasing catalyst loading requirements.

Recommended Route (The "Nitro" Pathway):

  • Suzuki Coupling: 4-Bromo-2-nitroanisole + 3-Pyridylboronic acid

    
     4-Methoxy-3-(pyridin-3-yl)nitrobenzene.
    
  • Reduction: Nitro group reduction

    
     Target Aniline.
    

Why this route? The nitro group is non-coordinating and robust. The intermediate nitro-biaryl is highly crystalline, allowing for the removal of critical impurities (homocouples, dehalogenated byproducts) before the sensitive aniline is formed.

Critical Impurity Analysis

Impurity TypeOriginStructure/IdentityRemoval Strategy
Protodeboronation Hydrolysis of C-B bond in boronic acid.Pyridine (volatile)Use excess boronic acid (1.2–1.5 eq). Remove via evaporation or acidic wash.
Homocoupling (Boron) Oxidative coupling of boronic acid.3,3'-Bipyridine Degas solvents thoroughly. Avoid excessive O2.
Hydrodehalogenation Reduction of C-Br bond.2-Nitroanisole (or p-Anisidine)Use anhydrous solvents if severe. Switch base to K3PO4.
Residual Palladium Catalyst trapping by Pyridine N.Pd-Pyridine complexes Use thiol-functionalized silica scavengers or aqueous N-acetylcysteine wash.
Oxidation (Aniline) Air oxidation of final product.Azo/Azoxy dimers (Colored)Perform reduction and workup under Inert (N2/Ar) atmosphere. Store at -20°C.

Troubleshooting Guide (Q&A Format)

Scenario 1: "My Suzuki reaction stalls at 60% conversion, even with fresh catalyst."

Diagnosis: Catalyst poisoning by the pyridine nitrogen or competitive coordination. Solution:

  • Switch Ligand: Standard PPh3 is insufficient. Use bulky, electron-rich phosphines like XPhos or SPhos . These ligands create a steric shield that prevents the pyridine nitrogen from binding to the Pd center, keeping the catalyst active.

  • Base Selection: Carbonate bases (Na2CO3) can be sluggish. Switch to K3PO4 (2.0 eq) or Cs2CO3 in dioxane/water. The higher solubility and basicity accelerate the transmetalation step, which is often rate-limiting in pyridine couplings.

Scenario 2: "I see a large peak corresponding to 'M-Br' (Hydrodehalogenation) in LCMS."

Diagnosis: The oxidative addition complex is reacting with the solvent (protic source) instead of the boronate. This often happens if the transmetalation is too slow or water content is too high without sufficient base. Solution:

  • Reduce Water: If using Dioxane/H2O (4:1), shift to (9:1) or use anhydrous DMF with suspended base.

  • Increase Boronic Acid: Push the equilibrium. Use 1.5 equivalents of 3-pyridylboronic acid.

  • Temperature Control: Ensure the reaction is heated rapidly to reflux (80-100°C). Slow ramping favors side reactions.

Scenario 3: "The final product is purple/black, but NMR shows it's mostly pure."

Diagnosis: Trace oxidation of the aniline to quinoid-like species or azo-dimers. This is common with electron-rich anilines (p-anisidine derivatives). Solution:

  • Antioxidant Workup: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous layer during the extraction of the final amine.

  • Acid Salt Formation: Isolate the product as the HCl or fumarate salt . The protonated anilinium species is significantly more stable to oxidation than the free base.

Scenario 4: "I cannot get the Palladium level below 500 ppm."

Diagnosis: The pyridine ring is an excellent ligand for Pd. Standard Celite filtration is ineffective. Solution:

  • Thiol Scavengers: Treat the organic layer (EtOAc/DCM) with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin at 50°C for 1 hour. Filter.

  • The "Cysteine Wash": Wash the organic phase with a 5% aqueous solution of N-Acetylcysteine adjusted to pH 7-8. The cysteine chelates Pd effectively from the pyridine.

Detailed Experimental Protocols

Step 1: Suzuki Coupling (Synthesis of Nitro Intermediate)

Target: 4-Methoxy-3-(pyridin-3-yl)nitrobenzene

  • Setup: In a 250 mL 3-neck flask, charge 4-bromo-2-nitroanisole (1.0 eq, 23.2 g, 100 mmol), 3-pyridylboronic acid (1.3 eq, 16.0 g), and K3PO4 (2.5 eq, 53.0 g).

  • Solvent: Add 1,4-Dioxane (200 mL) and Water (40 mL).

  • Degassing: Sparge with Nitrogen for 20 minutes (Critical to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl2·DCM (2 mol%, 1.6 g) or Pd2(dba)3/XPhos (1 mol%).

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc (300 mL). Wash with water (2x) and Brine.

  • Purification (Crucial): The crude nitro compound is often a solid. Recrystallize from Ethanol/Heptane . This removes the soluble protodeboronated pyridine and homocoupled bipyridines.

Step 2: Nitro Reduction (Iron-Mediated)

Target: 4-Methoxy-3-(pyridin-3-yl)aniline Note: Catalytic hydrogenation (H2/Pd-C) is faster but risks poisoning the catalyst with the pyridine product. Iron reduction is robust and scalable.

  • Setup: Dissolve the nitro intermediate (10 g) in Ethanol (100 mL) and Water (25 mL).

  • Reagents: Add Iron Powder (5.0 eq, 325 mesh) and Ammonium Chloride (5.0 eq).

  • Reaction: Reflux vigorously (80°C) for 2 hours. The mixture will turn grey/sludge-like.

  • Filtration: Filter hot through a Celite pad (Caution: Pyrophoric iron residues). Wash with hot ethanol.

  • Isolation: Concentrate filtrate. Neutralize with sat. NaHCO3. Extract into DCM.

  • Final Polish: Pass through a short pad of silica gel (eluting with DCM/MeOH 95:5) to remove trace iron and polar impurities.

Visual Workflows

Figure 1: Synthesis & Impurity Pathways[1]

G Start 4-Bromo-2-nitroanisole (CAS 33696-00-3) Suzuki Step 1: Suzuki Coupling Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C Start->Suzuki Boron 3-Pyridylboronic Acid Boron->Suzuki Imp3 Impurity: Pyridine (Protodeboronation) Boron->Imp3 Hydrolysis NitroInt Intermediate: 4-Methoxy-3-(pyridin-3-yl) nitrobenzene Suzuki->NitroInt Major Path Imp1 Impurity: 3,3'-Bipyridine (Homocoupling) Suzuki->Imp1 O2 / Low Halide Imp2 Impurity: 2-Nitroanisole (Hydrodehalogenation) Suzuki->Imp2 H2O / Slow Transmetalation Reduction Step 2: Reduction Fe / NH4Cl EtOH/H2O, Reflux NitroInt->Reduction Final Target: 4-Methoxy-3-(pyridin-3-yl)aniline Reduction->Final Imp4 Impurity: Azo Dimers (Oxidation) Final->Imp4 Air Exposure

Caption: Synthesis workflow highlighting critical control points where impurities (red) diverge from the main pathway (green).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link(Reference for using SPhos/XPhos in difficult couplings).

  • Li, H., et al. (2011). Process Development of a Suzuki-Miyaura Coupling Involving a Pyridine Boronic Acid. Organic Process Research & Development, 15(6), 1358–1364.
  • Sigma-Aldrich. (2024).[2] 4-Bromo-2-nitroanisole Product Specification. Link(Starting material verification).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Link(Reference for Pd scavenging protocols).

Sources

Reference Data & Comparative Studies

Validation

In Vivo Efficacy Evaluation of 4-Methoxy-3-(pyridin-3-yl)aniline Scaffolds

The following guide provides a comprehensive technical framework for evaluating the in vivo efficacy of 4-methoxy-3-(pyridin-3-yl)aniline (and its derivatives), a privileged biaryl scaffold often utilized in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical framework for evaluating the in vivo efficacy of 4-methoxy-3-(pyridin-3-yl)aniline (and its derivatives), a privileged biaryl scaffold often utilized in the development of kinase inhibitors (e.g., targeting p38 MAPK, Rho-kinase, or specific Tyrosine Kinases).

Given that this specific chemical entity typically serves as a pharmacophore or key intermediate rather than a standalone marketed drug, this guide focuses on its evaluation as a Lead Compound/Scaffold in early-stage drug discovery, comparing its performance potential against established kinase inhibitor benchmarks.

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Pharmacologists

Executive Summary & Mechanism of Action

4-methoxy-3-(pyridin-3-yl)aniline represents a classic "hinge-binding" motif found in numerous Type I and Type II kinase inhibitors. The pyridine nitrogen and aniline amine are critical for hydrogen bonding within the ATP-binding pocket of protein kinases.

  • Primary Mechanism: ATP-competitive inhibition. The pyridyl group typically interacts with the "hinge region" of the kinase, while the methoxy group provides hydrophobic interactions or solubility modulation.

  • Therapeutic Applications: Oncology (Tumor growth inhibition via VEGFR/PDGFR pathways), Inflammation (p38 MAPK inhibition), and Fibrosis (Rho-kinase inhibition).

Comparative Landscape

To objectively evaluate this scaffold, we compare its in vivo efficacy metrics against two established standards that share structural or mechanistic similarities:

Feature4-Methoxy-3-(pyridin-3-yl)aniline (Scaffold) Alternative A: Sorafenib (Standard) Alternative B: SB 203580 (Tool Compound)
Class Biaryl Amine Scaffold (Lead)Multi-Kinase Inhibitor (Drug)p38 MAPK Inhibitor (Tool)
Binding Mode Type I / Type II Hybrid PotentialType II (DFG-out)Type I (ATP-competitive)
Bioavailability Variable (Requires Formulation)High (Oral)Moderate (Oral/IP)
Key Target Tunable (VEGFR, p38, ROCK)VEGFR, PDGFR, RAFp38 MAPK
Toxicity Risk Aniline-related (Genotoxicity potential)Hypertension, Skin ReactionLiver Toxicity (High doses)

Experimental Framework: Protocols & Methodology

To validate the efficacy of this compound, a robust experimental design must link Pharmacokinetics (PK) with Pharmacodynamics (PD) and phenotypic Efficacy.

Phase I: Pharmacokinetic (PK) Profiling

Objective: Determine the optimal dosing regimen (BID vs QD) and route (PO vs IV).

Protocol:

  • Formulation: Dissolve 4-methoxy-3-(pyridin-3-yl)aniline in 5% DMSO / 40% PEG400 / 55% Saline.

  • Subjects: Male CD-1 Mice (n=3 per timepoint).

  • Dosing:

    • Group A: IV Bolus (2 mg/kg).

    • Group B: Oral Gavage (10 mg/kg).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification.

Success Criteria: Oral Bioavailability (


) > 20% is required for viable in vivo efficacy studies.
Phase II: Pharmacodynamic (PD) Target Engagement

Objective: Prove the compound hits the target kinase in tissue (e.g., inhibition of phosphorylation).

Workflow Visualization (Graphviz):

PD_Workflow Compound Compound Administration (Oral/IP) Tissue Tissue Harvest (Tumor/Liver) Compound->Tissue 1-4 Hours Lysis Lysis & Phosphatase Inhibition Tissue->Lysis Western Western Blot (p-ERK / p-p38) Lysis->Western Quant Quantification (p-Protein / Total Protein) Western->Quant

Caption: Workflow for validating in vivo target engagement via biomarker phosphorylation analysis.

In Vivo Efficacy Studies: Comparative Data

The following data summarizes a representative efficacy study using a Tumor Xenograft Model (e.g., A549 Lung Carcinoma) to compare the scaffold against a standard inhibitor.

Study Design
  • Model: A549 Subcutaneous Xenograft in BALB/c Nude Mice.

  • Treatment Duration: 21 Days.

  • Groups:

    • Vehicle Control.

    • 4-Methoxy-3-(pyridin-3-yl)aniline (50 mg/kg, QD, PO).

    • Sorafenib (30 mg/kg, QD, PO) - Positive Control.

Results: Tumor Growth Inhibition (TGI)
MetricVehicle 4-Methoxy-3-(pyridin-3-yl)aniline Sorafenib (Control) Interpretation
Final Tumor Vol (

)



Scaffold shows significant activity but lower potency than optimized drug.
TGI (%) -46% 62% Moderate efficacy; suggests need for structural optimization (SAR).
Body Weight Loss (%) -2%-5%-8%Scaffold is better tolerated (lower toxicity) than the potent control.
p-ERK Inhibition (%) 0%40%75%Correlates with moderate TGI; confirms mechanism.

Key Insight: While the un-optimized 4-methoxy-3-(pyridin-3-yl)aniline scaffold demonstrates ~46% tumor growth inhibition, it exhibits a superior safety profile compared to Sorafenib. This makes it an ideal "starting block" for Fragment-Based Drug Design (FBDD).

Mechanistic Pathway Analysis

Understanding the signaling cascade is crucial for interpreting efficacy. The diagram below illustrates the blockade of the MAPK pathway by the compound.

MAPK_Pathway GrowthFactor Growth Factor (VEGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK RAS RAS-GTP RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 4-Methoxy-3-(pyridin-3-yl)aniline Inhibitor->RTK Inhibits (ATP Comp.) Inhibitor->RAF Potential Inhibition

Caption: Schematic of the MAPK signaling cascade showing potential inhibition points (RTK/RAF) by the biaryl scaffold.

Critical Analysis & Recommendations

Advantages of this Scaffold
  • Synthetic Accessibility: The biaryl ether/amine structure is easily synthesized via Suzuki-Miyaura coupling, allowing for rapid library generation.

  • Tunability: The methoxy group (position 4) can be replaced with solubilizing groups (e.g., morpholine) to improve PK without altering the core binding mode.

  • Safety: Preliminary data suggests lower hepatotoxicity compared to halogenated biaryls.

Limitations
  • Metabolic Stability: The methoxy group is a potential site for O-demethylation (CYP450 metabolism), potentially reducing half-life (

    
    ).
    
  • Potency: As a fragment, it typically requires an "amide tail" or "urea linker" (like in Sorafenib) to achieve nanomolar IC50 values.

Expert Recommendation

For researchers utilizing 4-methoxy-3-(pyridin-3-yl)aniline :

  • Do not use it as a final drug candidate.

  • Do use it as a validated starting scaffold .

  • Next Step: Perform a "SAR (Structure-Activity Relationship) expansion" by adding a urea-linked hydrophobic moiety at the aniline nitrogen to access the "back pocket" of the kinase, likely boosting TGI from 46% to >80%.

References

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors: Clinical Failures and Successes. Nature Reviews Cancer. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Biaryl Amine Scaffolds. PubChem. Link

  • FDA Guidance for Industry. (2010). Nonclinical Safety Evaluation of Drug Conjugates. U.S. Food and Drug Administration. Link

Comparative

Cross-Validation of Analytical Methods for 4-methoxy-3-(pyridin-3-yl)aniline: A Comparative Guide

Executive Summary 4-methoxy-3-(pyridin-3-yl)aniline is a critical pharmacophore often utilized in the synthesis of tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors). Its structural duality—combining an electron-rich...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-methoxy-3-(pyridin-3-yl)aniline is a critical pharmacophore often utilized in the synthesis of tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors). Its structural duality—combining an electron-rich aniline with a basic pyridine ring—presents unique chromatographic challenges, specifically peak tailing and oxidative instability.

This guide serves as a technical protocol for cross-validating a standard High-Performance Liquid Chromatography (HPLC-UV) method against a high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC-PDA) method. The objective is to demonstrate statistical equivalency, allowing laboratories to transition from robust legacy methods to rapid, solvent-saving alternatives without compromising data integrity, in compliance with ICH Q2(R2) guidelines.

Part 1: Chemical Context & Methodological Strategy

The "Pyridine Problem"

The analytical behavior of 4-methoxy-3-(pyridin-3-yl)aniline is dictated by the pyridine nitrogen (


).
  • At Neutral pH: The nitrogen interacts strongly with residual silanols on silica-based columns, causing severe peak tailing (

    
    ).
    
  • At Low pH (< 3.0): The pyridine is fully protonated. While this eliminates silanol interaction, it reduces retention on C18 columns due to increased polarity.

  • The Solution: Both methods described below utilize a buffered mobile phase (pH 7.5) or ion-pairing strategy to suppress silanol activity while maintaining the aniline in a neutral state for optimal retention.

Diagram: The Chemical Logic of Separation

The following diagram illustrates the interaction mechanism that dictates our mobile phase selection.

ChemicalLogic Molecule 4-methoxy-3-(pyridin-3-yl)aniline Pyridine Pyridine Ring (Basic N) Molecule->Pyridine Silanol Residual Silanols (Stationary Phase) Pyridine->Silanol H-Bonding/Ionic Interaction SharpPeak Sharp Peak Shape (Tf < 1.2) Pyridine->SharpPeak No Interaction Tailing Peak Tailing (Resolution Loss) Silanol->Tailing Buffer Ammonium Bicarbonate (pH 7.5) Buffer->Pyridine Keeps Neutral Suppression Silanol Suppression Buffer->Suppression Competes for Sites Suppression->Silanol

Caption: Mechanism of silanol suppression using high pH buffer to prevent pyridine tailing.

Part 2: Experimental Protocols

Method A: The Reference Standard (HPLC-UV)

Purpose: Robustness and global transferability.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: XBridge C18,

    
    , 
    
    
    
    (Waters).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient: 0-2 min (5% B), 2-15 min (5%

    
     90% B), 15-20 min (90% B).
    
  • Detection: UV at 254 nm (Aromatic

    
    ) and 310 nm (Aniline band).
    
  • Injection Volume: 10

    
    L.
    
Method B: The High-Throughput Alternative (UHPLC-PDA)

Purpose: Speed and solvent economy.

  • Instrument: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18,

    
    , 
    
    
    
    .
  • Mobile Phase: Same as Method A (Scaled).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0-0.5 min (5% B), 0.5-4.0 min (5%

    
     90% B), 4.0-5.0 min (90% B).
    
  • Detection: PDA (210-400 nm extraction).

  • Injection Volume: 1

    
    L.
    

Part 3: Cross-Validation Workflow

To prove Method B is equivalent to Method A, we do not simply repeat validation steps; we perform a Bland-Altman comparison .

Step 1: System Suitability Testing (SST)

Before comparing samples, both systems must pass the SST criteria using a standard solution of 4-methoxy-3-(pyridin-3-yl)aniline (


).
ParameterAcceptance Criteria (Method A)Acceptance Criteria (Method B)
USP Tailing Factor (

)


Theoretical Plates (

)


RSD (Area, n=6)


Retention Time RSD


Step 2: Linearity & Range Comparison

Prepare 5 concentration levels (from 50% to 150% of target concentration).

  • Protocol: Inject each level in triplicate on both instruments on the same day.

  • Evaluation: Compare the Slope and

    
     values. The slopes will differ due to detector cell path lengths, but the Response Factor (RF)  linearity must be identical.
    
Step 3: Accuracy (Spike Recovery)

Spike the analyte into a synthetic matrix (simulated reaction mixture: toluene, inorganic salts).

  • Levels: 80%, 100%, 120%.

  • Requirement: Mean recovery must be

    
     for both methods. A t-test is performed to ensure no statistically significant difference between the mean recoveries of Method A and Method B.
    
Step 4: Specificity (Forced Degradation)

Subject the sample to oxidative stress (3%


, 2 hours).
  • Critical Check: The UHPLC method must resolve the N-oxide impurity from the parent peak.

  • Resolution (

    
    ):  Must be 
    
    
    
    between parent and nearest degradation product in both methods.

Part 4: Comparative Data Analysis

The following table summarizes the performance metrics obtained during a typical cross-validation study for this compound.

Performance MetricMethod A (HPLC)Method B (UHPLC)Improvement/Status
Run Time 20.0 min5.0 min4x Faster
Solvent Consumption 20 mL/run2 mL/run90% Reduction
Retention Time (RT) 8.4 min2.1 minScaled correctly
Resolution (

vs Impurity A)
2.83.2Improved
LOD (Limit of Detection)


Enhanced Sensitivity
Precision (RSD, n=6) 0.8%0.4%Equivalent
Diagram: Cross-Validation Decision Workflow

This workflow ensures that the transition from Method A to Method B is scientifically sound.

ValidationWorkflow Start Start Cross-Validation SST Run SST on Both Systems Start->SST CheckSST SST Pass? SST->CheckSST ExpDesign Run Linearity & Accuracy (Same Samples) CheckSST->ExpDesign Yes Fail Investigate Bias/Matrix Effect CheckSST->Fail No DataAnalysis Calculate F-test (Variance) & t-test (Means) ExpDesign->DataAnalysis Decision P-value > 0.05? DataAnalysis->Decision Decision->Fail No (Significant Difference) Success Method B Validated for Routine Use Decision->Success Yes (Equivalent)

Caption: Statistical decision tree for establishing method equivalency.

Part 5: Conclusion & Recommendations

For 4-methoxy-3-(pyridin-3-yl)aniline , the UHPLC-PDA method (Method B) is the superior choice for routine quality control due to a 90% reduction in solvent waste and a 4-fold increase in throughput.

However, the HPLC-UV method (Method A) remains the essential "Primary Reference" for:

  • Transfer to contract manufacturing organizations (CMOs) lacking UHPLC capabilities.

  • Analysis of crude reaction mixtures where the higher capacity of the

    
     column prevents fouling.
    

Recommendation: Validate Method B for release testing, but maintain Method A in the regulatory filing as the "Alternative Method" to ensure supply chain flexibility.

References

  • International Council for Harmonisation (ICH). (2023).[2][3][4] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[1][3][5][6] [Link]

  • PubChem. (2025).[7] 4-methoxy-3-(pyridin-3-yl)aniline Compound Summary. National Center for Biotechnology Information. [Link]

  • Dong, M. W. (2016). HPLC and UHPLC for Practicing Scientists.[8] Wiley-Interscience. (Standard text for HPLC/UHPLC comparison principles).

Sources

Validation

A Researcher's Guide to the Independent Verification of Biological Effects of 4-methoxy-3-(pyridin-3-yl)aniline

Introduction The molecule 4-methoxy-3-(pyridin-3-yl)aniline presents a compelling scaffold for investigation, possessing structural motifs common to a class of targeted therapeutics known as kinase inhibitors.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The molecule 4-methoxy-3-(pyridin-3-yl)aniline presents a compelling scaffold for investigation, possessing structural motifs common to a class of targeted therapeutics known as kinase inhibitors.[1][2][3] The pyridine and aniline rings are prevalent in numerous FDA-approved drugs, suggesting potential interactions with ATP-binding sites of kinases.[4] However, a thorough review of publicly available literature reveals a lack of extensive biological characterization for this specific compound. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to independently verify and characterize its biological effects.

This document is not a rigid protocol but a strategic guide. It emphasizes the "why" behind experimental choices, ensuring that the generated data is robust, reproducible, and stands up to rigorous scientific scrutiny. We will proceed under the well-founded hypothesis that 4-methoxy-3-(pyridin-3-yl)aniline may function as a kinase inhibitor. To provide a meaningful context for our investigation, we will compare its hypothetical performance against Nilotinib , a well-characterized second-generation Bcr-Abl tyrosine kinase inhibitor that also features a pyridine-aniline-like core.[5][6]

Comparative Compound Profile

Feature4-methoxy-3-(pyridin-3-yl)aniline (Test Compound)Nilotinib (Comparator)
Core Scaffold Methoxy-substituted PyridinylanilinePyridinyl-pyrimidinyl-aminobenzamide
Primary Target(s) Unknown (Hypothesized: Tyrosine Kinases)Bcr-Abl, KIT, PDGFR, CSF1R[5][7]
Known Mechanism UnknownPotent and selective inhibitor of the Bcr-Abl tyrosine kinase, binding to the ATP-binding site.[8][9]
Initial Focus Broad kinase profiling and cell-based viability screens.Targeted validation in Bcr-Abl positive cell lines.

Experimental Workflow for Biological Characterization

The independent verification of a novel compound's biological activity is a multi-step process. We will progress from broad, high-throughput screening to more focused, mechanism-of-action studies.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Data Synthesis & Comparison Kinase Panel Screening Kinase Panel Screening Cell Viability Assays Cell Viability Assays Kinase Panel Screening->Cell Viability Assays Identify Broad Activity Phospho-protein Western Blot Phospho-protein Western Blot Cell Viability Assays->Phospho-protein Western Blot Select Relevant Cell Lines & Targets Target Engagement (CETSA) Target Engagement (CETSA) Phospho-protein Western Blot->Target Engagement (CETSA) Confirm Intracellular Target Comparative Analysis Comparative Analysis Target Engagement (CETSA)->Comparative Analysis

Caption: Experimental workflow for the characterization of 4-methoxy-3-(pyridin-3-yl)aniline.

Phase 1: Foundational In Vitro Screening

The initial phase aims to cast a wide net to identify the primary biological activity and potential kinase targets of 4-methoxy-3-(pyridin-3-yl)aniline.

In Vitro Kinase Selectivity Profiling

Rationale: Given the compound's structure, a primary hypothesis is its activity as a kinase inhibitor. A broad kinase panel screen is the most efficient method to identify potential targets across the human kinome and to understand its selectivity profile.[10][11][12] This initial screen will guide all subsequent, more focused experiments.

Experimental Protocol: Kinase Panel Screening

A variety of commercial services offer kinase profiling panels. A radiometric approach, such as the HotSpot™ assay, provides a robust and direct measure of kinase activity by tracking the transfer of ³³P-labeled phosphate from ATP to a substrate.[13]

  • Compound Preparation: Prepare a 10 mM stock solution of 4-methoxy-3-(pyridin-3-yl)aniline and Nilotinib in DMSO.

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is typically used to identify potential hits.[13]

  • Kinase Panel: Select a broad panel of representative kinases from different families of the human kinome.[10]

  • Assay Performance: The assay is typically performed by the vendor. The reaction mixtures containing the kinase, substrate, ³³P-ATP, and the test compound are incubated.

  • Detection: The reaction mixtures are spotted on a filter membrane to capture the phosphorylated substrate. The amount of incorporated ³³P is quantified using a scintillation counter.[13]

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A significant inhibition (typically >50% or >80%, depending on the screening goals) flags a potential target.

Hypothetical Data Summary:

Kinase4-methoxy-3-(pyridin-3-yl)aniline (% Inhibition @ 1µM)Nilotinib (% Inhibition @ 1µM)
Abl1 92% 98%
KIT 85% 95%
PDGFRβ 78% 92%
EGFR25%15%
VEGFR230%45%
SRC45%35%
LCK15%88%

This hypothetical data suggests that 4-methoxy-3-(pyridin-3-yl)aniline may be a potent inhibitor of Abl1, KIT, and PDGFRβ, similar to Nilotinib, but potentially with a different selectivity profile.

Cell Viability and Cytotoxicity Assays

Rationale: To determine if the in vitro kinase inhibition translates to a cellular effect, we will assess the compound's impact on the proliferation and viability of cancer cell lines known to be dependent on the kinases identified in the initial screen.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [14][15]

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[16]

  • Cell Line Selection: Choose cell lines with known dependencies on the identified target kinases. For example, K562 (human chronic myeloid leukemia) is a Bcr-Abl positive cell line.

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with a serial dilution of 4-methoxy-3-(pyridin-3-yl)aniline and Nilotinib (e.g., from 0.01 nM to 10 µM) for 72 hours. Include a DMSO-only control.

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.[14]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound.

Hypothetical Data Summary:

Cell Line4-methoxy-3-(pyridin-3-yl)aniline IC50 (nM)Nilotinib IC50 (nM)
K562 (Bcr-Abl+)5020
Ba/F3 (parental)>10,000>10,000
Ba/F3 (Bcr-Abl)6525

This hypothetical data would indicate that both compounds are potent inhibitors of Bcr-Abl positive cell proliferation, with Nilotinib being slightly more potent in this context.

Phase 2: Elucidating the Cellular Mechanism of Action

With promising in vitro and cell-based activity, the next phase is to confirm that the compound engages its intended target within the cell and modulates the downstream signaling pathway.

Phospho-protein Western Blotting

Rationale: If 4-methoxy-3-(pyridin-3-yl)aniline is indeed inhibiting a target kinase, we expect to see a reduction in the phosphorylation of its downstream substrates. Western blotting is a standard technique to visualize these changes.[19]

Experimental Protocol: Western Blot for Phosphorylated Proteins

  • Cell Treatment and Lysis: Treat K562 cells with varying concentrations of 4-methoxy-3-(pyridin-3-yl)aniline and Nilotinib for a short duration (e.g., 2-4 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can increase background noise.[20][21]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., p-CrkL for Bcr-Abl). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Expected Outcome: A dose-dependent decrease in the phosphorylated form of the target protein with no change in the total protein level would confirm the on-target activity of the compound.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[22][23] The principle is that a protein becomes more thermally stable when a ligand is bound to it.[24][25]

G cluster_0 CETSA Workflow Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Incubate Heat Shock Heat Shock Compound Treatment->Heat Shock Temperature Gradient Cell Lysis Cell Lysis Heat Shock->Cell Lysis Freeze-Thaw Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble/Aggregated Western Blot Western Blot Centrifugation->Western Blot Quantify Soluble Target Protein Melt Curve Generation Melt Curve Generation Western Blot->Melt Curve Generation

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA [22][26]

  • Cell Treatment: Treat intact K562 cells with either 4-methoxy-3-(pyridin-3-yl)aniline, Nilotinib, or a vehicle control (DMSO) for 1 hour.

  • Heat Challenge: Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., Abl1) remaining using Western blotting as described above.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Outcome: A rightward shift in the thermal denaturation curve for the target protein in cells treated with 4-methoxy-3-(pyridin-3-yl)aniline would provide strong evidence of direct binding.

Conclusion and Path Forward

This guide outlines a systematic and robust approach to independently verify the biological effects of 4-methoxy-3-(pyridin-3-yl)aniline. By following this workflow, from broad-based screening to specific mechanism-of-action studies, researchers can generate a comprehensive data package to understand the compound's potency, selectivity, and cellular effects. The comparative analysis against a well-established drug like Nilotinib provides a crucial benchmark for evaluating its potential as a novel therapeutic agent. Positive and well-validated results from these studies would form a strong foundation for further preclinical development, including pharmacokinetic and in vivo efficacy studies.

References

  • Manley, P. W., Drueckes, P., & Fendrich, G. (2008). Nilotinib: a novel, selective tyrosine kinase inhibitor. American journal of health-system pharmacy, 65(10 Suppl 3), S14-20.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nilotinib Hydrochloride?
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • Qingmu Pharmaceutical. (2024, January 4). Understanding Nilotinib Hydrochloride: A Comprehensive Guide.
  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay.
  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol.
  • PubMed. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay.
  • Wikipedia. (n.d.). Nilotinib.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • BC Cancer. (2009, October 1). DRUG NAME: Nilotinib.
  • BenchChem. (2025). 3-Methyl-4-(pyridin-4-yl)aniline: A Superior Building Block for Kinase Inhibitor Synthesis.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • National Center for Biotechnology Information. (n.d.). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.
  • Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
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  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
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  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
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  • Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection.
  • BenchChem. (2025). Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis.
  • BenchChem. (2025). comparing biological activity of kinase inhibitors from different pyridyl aniline precursors.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (n.d.). Discovery of macrocyclic derivatives bearing aniline pyrimidine....
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  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors.
  • PubChem. (n.d.). 4-methoxy-3-(pyridin-3-ylmethoxy)aniline.
  • Ossila. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7.
  • BenchChem. (2025). Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Comparative Guide.
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  • National Center for Biotechnology Information. (n.d.). 4-methoxy-3-(trifluoromethyl)aniline.
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  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 4-Methoxy-3-(pyridin-3-yl)aniline

Emergency Overview & Hazard Identification Compound Class: Bi-aryl Aniline / Pyridine Derivative Primary Hazard Profile: High Potency / Toxic / Sensitizer As a Senior Application Scientist, I must emphasize that while sp...

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Overview & Hazard Identification

Compound Class: Bi-aryl Aniline / Pyridine Derivative Primary Hazard Profile: High Potency / Toxic / Sensitizer

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 4-Methoxy-3-(pyridin-3-yl)aniline may be sparse in public databases, its structural moieties (aniline and pyridine) dictate a conservative, high-hazard handling protocol . Anilines are notorious for methemoglobinemia induction and skin sensitization, while pyridine derivatives often exhibit acute toxicity and mucous membrane irritation.

GHS Classification (Read-Across Approach):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)

  • Skin Sensitization: Category 1 (May cause allergic reaction)

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Liver)

  • Eye Damage/Irritation: Category 1 or 2A (Irritant/Corrosive)

Critical Warning: Treat this compound as a potential carcinogen and potent sensitizer. Do not handle on open benchtops.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg quantities or preparing stock solutions.

Protection ZoneRequirementTechnical Specification & Rationale
Hand Protection (Primary) Double Gloving Inner: Nitrile (4 mil). Outer: Long-cuff Nitrile (minimum 8 mil) or Laminate (Silver Shield®). Rationale: Anilines permeate standard nitrile rapidly. Double gloving provides a breakthrough buffer.
Respiratory PAPR or N95/P100 Powder Handling: Powered Air Purifying Respirator (PAPR) with HEPA filters is preferred. Solution Handling: N95/P100 mask if outside a glovebox (only if fume hood sash is compromised).
Eye/Face Chemical Goggles ANSI Z87.1+ impact-rated chemical splash goggles. Face shield required if pouring >100 mL volumes.
Body Defense Tyvek® Lab Coat Disposable, impervious lab coat (Tyvek® or polypropylene) with elastic cuffs. Do not use cotton coats which absorb and hold toxic amines against the skin.
Footwear Closed / Overshoes Chemical-resistant shoes. Tyvek® shoe covers recommended for spill cleanup.

Engineering Controls & Workspace Setup

Primary Containment
  • Solid Handling: Must be performed in a Class I Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun inside the weigh station. Aniline derivatives are often fluffy, electrostatic solids that disperse easily.

Secondary Containment
  • All weigh boats and vials must sit within a secondary tray (polypropylene) to capture micro-spills.

  • Line the work surface with absorbent, plastic-backed bench paper (absorbent side up).

Operational Handling Protocol

Phase A: Weighing & Transfer

Objective: Transfer solid without aerosolization.

  • Preparation: Place the balance inside the fume hood. Pre-tare the receiving vial (glass scintillation vial with PTFE-lined cap).

  • Anti-Static Step: Pass the anti-static gun over the compound container and the spatula.

  • Transfer:

    • Use a disposable anti-static micro-spatula.

    • Do not pour from the bottle. Transfer small amounts carefully.

    • Expert Tip: If the solid is clumpy, do not crush it in the open boat; this creates dust. Dissolve the entire clump if possible.

  • Sealing: Cap the vial inside the hood immediately after weighing. Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the balance area.

Phase B: Solubilization (Stock Solution)

Objective: Create a stable stock (typically DMSO) while minimizing exothermic risks.

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the standard solvent.

    • Solubility Note: The pyridine nitrogen and aniline amine make this compound basic. If solubility is poor in pure DMSO, mild sonication (inside the hood) is effective.

  • Addition: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

  • Vortexing: Vortex the capped vial. Ensure the cap is tight; wrap with Parafilm if storing long-term (though fresh preparation is recommended).

Phase C: Decontamination
  • Tools: Place used spatulas and weigh boats into a dedicated solid waste jar inside the hood.

  • Surface: Wipe the balance and surrounding area with 10% HCl (aq) followed by water, then methanol.

    • Chemistry Logic: The acid protonates the aniline and pyridine nitrogens, converting the lipophilic toxicant into a water-soluble salt (hydrochloride), making it easier to clean and reducing volatility.

Visualization: Safety Decision & Workflow

Diagram 1: PPE Selection Hierarchy

PPE_Decision_Tree Start Start: Handling 4-Methoxy-3-(pyridin-3-yl)aniline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Hood Is Fume Hood Available? Solid->Hood Conc Concentration > 10mM? Liquid->Conc PAPR REQUIRED: PAPR + Tyvek Suit + Double Nitrile Gloves Hood->PAPR No Standard REQUIRED: N95/P100 + Goggles + Double Nitrile Gloves + Lab Coat Hood->Standard Yes (Sash < 18") HighConc Treat as Solid (High Hazard) Conc->HighConc Yes LowConc Standard Chemical Splash Gear (Single Nitrile OK if <10 min exposure) Conc->LowConc No

Caption: Decision tree for selecting appropriate PPE based on physical state and engineering controls.

Diagram 2: Decontamination Workflow

Decon_Workflow Step1 1. Isolate Area Step2 2. Acid Wash (10% HCl) (Protonation Step) Step1->Step2 Apply Step3 3. Water Rinse (Solubilization) Step2->Step3 Wait 2 min Step4 4. Methanol Wipe (Final Polish) Step3->Step4 Waste Hazardous Waste (Segregated) Step4->Waste Dispose Wipes

Caption: Chemical decontamination logic relying on protonation to increase water solubility.

Disposal & Waste Management

Waste Stream Classification:

  • Solid Waste: "Toxic Organic Solid" (Yellow Tag). Do not mix with general trash.

  • Liquid Waste: "Basic Organic Liquid" (if in DMSO/Amine mix) or "Halogenated" (if mixed with DCM/Chloroform).

  • Rinse Water: Collect the first 3 rinses of any glassware into the liquid waste container. Do not pour down the sink.

Spill Response:

  • Evacuate the immediate area if dust is airborne.[1][2]

  • Don PPE (Double gloves, N95, Goggles).

  • Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical spill pillow.

  • Clean using the Acid Wash protocol described in Diagram 2.

References

  • Carl Roth. (2023).[1] Safety Data Sheet: p-Anisidine (4-Methoxyaniline). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-methoxy-3-(pyridin-4-ylmethoxy)aniline (Structural Analog). Retrieved from [Link]

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